ATTO 565 maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H41ClN4O10 |
|---|---|
Molecular Weight |
749.2 g/mol |
IUPAC Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C8H10N2O3.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5) |
InChI Key |
ZXXQVZZQXPCWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 565 Maleimide: A Technical Guide to Spectral Properties and Applications in Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for studying protein dynamics and cellular signaling pathways.
Core Spectral and Photophysical Properties
ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a versatile tool for a wide range of applications, including single-molecule detection and super-resolution microscopy.[2][3] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4]
The key spectral and photophysical characteristics of ATTO 565 maleimide are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and emission detection, and for quantitative analysis of labeled biomolecules.
| Property | Value | Reference |
| Excitation Maximum (λex) | 563-564 nm | [2] |
| Emission Maximum (λem) | 590-592 nm | [2] |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~90% | [2] |
| Fluorescence Lifetime (τ) | ~4.0 ns | [2] |
| Molecular Weight | 733.16 g/mol | |
| Solubility | Polar solvents (e.g., DMSO, DMF) |
Experimental Protocols: Labeling Proteins with this compound
The following protocol provides a detailed methodology for the covalent labeling of proteins with this compound. This procedure is optimized for the specific reaction between the maleimide group and free sulfhydryl groups on proteins.
Materials
-
Protein of interest (with at least one free cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not require removal.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the stock solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 564 nm (for the ATTO 565 dye).
-
Pool the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] Where:
-
A_max is the absorbance of the conjugate at 564 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 cm⁻¹M⁻¹).
-
CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12).
-
-
Visualization of Experimental Workflow and Signaling Pathway Application
The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a representative application of this compound in studying a signaling pathway.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Application in Studying GPCR-G Protein Interaction
This compound can be used to study the dynamics of G-protein coupled receptor (GPCR) signaling. For instance, by labeling a specific cysteine residue on a G-protein, researchers can monitor its interaction with a GPCR upon ligand binding using techniques like Förster Resonance Energy Transfer (FRET) or single-molecule microscopy.[2]
Caption: GPCR signaling pathway with ATTO 565 labeled G-protein.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of proteins. Its exceptional photophysical properties, combined with the specificity of the maleimide-thiol reaction, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and illustrated workflows provided in this guide are intended to facilitate the successful application of this compound in elucidating complex biological processes, such as the intricate signaling cascades that govern cellular function.
References
ATTO 565 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes. Renowned for its exceptional photophysical properties, ATTO 565 is a powerful tool for elucidating complex biological processes. This document details its spectral characteristics, provides meticulous experimental protocols for its use in labeling, and presents visualizations of its application in studying protein localization relevant to cellular signaling.
Core Properties of ATTO 565 Maleimide
This compound is characterized by its strong absorption of light, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These features make it an ideal candidate for a wide range of fluorescence-based applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1] The dye is moderately hydrophilic and, once coupled to a substrate, carries a net electrical charge of -1.[1]
The maleimide functional group enables the specific labeling of thiol (-SH) groups, which are present in the cysteine residues of proteins.[1][2] This reaction is highly selective at a pH range of 7.0-7.5, where the thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide, while other potential reactive groups like amines remain largely protonated and unreactive.[1]
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and data analysis.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 563 - 564 nm | [1][3] |
| Maximum Emission (λfl) | 590 - 592 nm | [1][3] |
| Molar Absorptivity (εmax) | 1.2 x 105 M-1cm-1 | [1][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |
| Molecular Weight | 733.16 g/mol | |
| Correction Factor (CF260) | 0.27 | [1] |
| Correction Factor (CF280) | 0.12 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.
Reagent Preparation
1. Buffer Preparation (Phosphate-Buffered Saline - PBS, pH 7.4):
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4·2H2O, and 0.24 g of KH2PO4 in 1 liter of distilled water.
-
Adjust the pH to 7.4 if necessary.
2. This compound Stock Solution:
-
Immediately prior to use, dissolve 1.0 mg of this compound in 50 – 200 µl of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Note: It is crucial to protect the stock solution from light and moisture. For storage, keep at -20°C. Due to potential hydrolysis of the maleimide group, freshly prepared solutions are always recommended.
Protein Labeling Protocol
This protocol outlines the general procedure for labeling proteins with this compound.
1. Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 50–100 µM. Recommended buffers include 10–100 mM phosphate, Tris, or HEPES at a pH of 7.0–7.5.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
2. Labeling Reaction:
-
Add a 10–20 molar excess of the freshly prepared this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1]
3. Quenching the Reaction (Optional):
-
To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the reaction mixture after the desired labeling time.[1]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
Pre-equilibrate the column with PBS buffer (pH 7.4).
-
Elute the conjugate with the same buffer. The first colored band to elute is the ATTO 565-labeled protein.
Visualizations
The following diagrams, created using the DOT language, illustrate the structure of this compound and a typical experimental workflow for its use in visualizing protein localization.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Photophysical Properties of ATTO 565 Maleimide (B117702)
ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, is characterized by its strong light absorption and high fluorescence quantum yield.[1][2][3] These features make it particularly well-suited for high-sensitivity applications such as single-molecule detection and advanced microscopy techniques including PALM, dSTORM, and STED.[1][3] The maleimide reactive group enables the specific labeling of thiol groups, commonly found in the cysteine residues of proteins.[3] This guide provides a detailed overview of the core photophysical properties of ATTO 565 maleimide, experimental protocols for their measurement, and an example of its application.
Core Photophysical Properties of ATTO 565
The key photophysical parameters of ATTO 565 are summarized in the table below. These values are fundamental for designing and interpreting fluorescence-based experiments.
| Property | Value | References |
| Fluorescence Quantum Yield (η) | 90% | [2][3][4][5][6] |
| Fluorescence Lifetime (τ) | 4.0 ns | [2][3][6][7] |
| Maximum Excitation Wavelength (λabs) | 564 nm | [2][3][4][5][6] |
| Maximum Emission Wavelength (λem) | 590 nm | [2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [3][4][6][8] |
The high quantum yield of 90% indicates that ATTO 565 is highly efficient at converting absorbed photons into emitted fluorescence, contributing to its brightness.[4][5][6]
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The most common and reliable method for determining the fluorescence quantum yield (Φf) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9][10]
Principle: Solutions of a standard and the test sample (ATTO 565) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. A ratio of the integrated fluorescence intensities of the two solutions will, therefore, yield the ratio of their quantum yields.[9]
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with ATTO 565.
-
Sample Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.05 to avoid inner filter effects.[11]
-
Absorbance Measurement: Record the absorbance spectra for each solution using a UV-Vis spectrophotometer.[11]
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution using a fluorescence spectrometer under identical conditions (e.g., excitation wavelength, slit widths).[9][11]
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[9][11]
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Calculate the quantum yield using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime can be measured in either the time domain or the frequency domain. Time-Correlated Single Photon Counting (TCSPC) is a robust time-domain technique used to measure fluorescence lifetimes from picoseconds to microseconds.[12]
Principle: A sample is excited by a high-repetition-rate pulsed laser.[12] The instrument measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay curve.[12][13]
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (e.g., time-to-amplitude converter).[12][14]
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution or a sample with an instantaneous lifetime. This is crucial for accurate data analysis.[13]
-
Sample Measurement:
-
Place the this compound solution in the sample holder.
-
Excite the sample with the pulsed laser at a wavelength near its absorption maximum (e.g., 564 nm).
-
Collect the emitted photons over a time window that is 5-6 times longer than the expected lifetime to ensure the full decay is captured.[13]
-
-
Data Analysis:
Application Example: Protein Labeling and Cellular Imaging
This compound is frequently used to label proteins at cysteine residues for visualization in various cellular contexts. The workflow below illustrates the general process of labeling a protein of interest and its subsequent use in imaging.
Caption: Experimental workflow for protein labeling with this compound.
Signaling Pathway Visualization: EGFR Signaling
ATTO 565-labeled ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor signaling pathways like the EGFR pathway. The diagram below provides a simplified overview of this pathway, which could be investigated using ATTO 565-conjugated molecules.
Caption: Simplified EGFR signaling pathway.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. preprints.org [preprints.org]
- 5. The ATTO 565 Dye and Its Applications in Microscopy | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. horiba.com [horiba.com]
- 13. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 15. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 565 Maleimide: A Comprehensive Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 565 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[1][2] Renowned for its exceptional brightness, high fluorescence quantum yield, and significant photostability, ATTO 565 is a versatile tool in a wide array of fluorescence-based applications.[3][4][5] Its maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols for the effective use of ATTO 565 maleimide in research and development.
Chemical Structure and Physicochemical Properties
ATTO 565 is based on a rhodamine core structure, which imparts its characteristic spectroscopic properties.[2][4] The maleimide moiety is attached via a linker, enabling covalent bond formation with thiol-containing molecules.
Chemical Formula: C₃₇H₃₇ClN₄O₁₀
Molecular Weight: 733.16 g/mol
Spectroscopic and Physicochemical Properties
This compound exhibits excellent spectroscopic properties, making it highly suitable for sensitive fluorescence detection, including single-molecule studies and super-resolution microscopy.[5]
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | 563 - 564 nm | [6] |
| Emission Maximum (λem) | 590 - 592 nm | [6] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | ~90% | [6] |
| Fluorescence Lifetime (τfl) | ~4.0 ns | [6] |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 3 years under these conditions. |
Stability Profile
pH Stability: The reactivity of the maleimide group is pH-dependent. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5.[7] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.[7][8] Additionally, at pH values above 8.5, the maleimide group can exhibit reactivity towards primary amines.[7] The rhodamine core of ATTO 565 can also exhibit pH-dependent absorption characteristics.
Photostability: As a rhodamine-based dye, ATTO 565 exhibits good photostability, which is advantageous for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.[1][5]
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for the covalent labeling of proteins with this compound.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (if necessary, e.g., TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. TCEP is recommended as it does not need to be removed prior to the labeling reaction. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide dye.[6]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Labeled Protein
It is crucial to remove unreacted dye from the labeled protein to ensure accurate downstream applications.
Procedure:
-
Column Preparation:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with the labeling buffer.
-
-
Separation:
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the labeling buffer. The first colored band to elute is typically the labeled protein. Unconjugated dye will elute later.
-
-
Storage:
-
Store the purified labeled protein under conditions appropriate for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
-
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior photophysical properties make it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. By following the detailed protocols and considering the chemical properties outlined in this guide, researchers can effectively utilize this compound to achieve high-quality, reproducible results.
References
- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
ATTO 565 Maleimide: An In-depth Technical Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, and its application in protein labeling. This document details the dye's physicochemical properties, experimental protocols for protein conjugation, and the underlying chemical principles.
Introduction to ATTO 565 Maleimide
ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These features make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][5] The maleimide functional group enables specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins.[1][6]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its chemical and physical properties. This compound exhibits exceptional characteristics that contribute to its bright and stable signal.
Quantitative Data Summary
The key spectroscopic and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 733.16 g/mol | [1][7] |
| Excitation Maximum (λex) | 563 - 564 nm | [1][5][7] |
| Emission Maximum (λem) | 590 - 592 nm | [1][5][7] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][5][8] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][5] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1][5] |
| Correction Factor (CF₂₆₀) | 0.27 | [1][5] |
| Correction Factor (CF₂₈₀) | 0.12 | [1][5] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | [3] |
| Storage | Store at -20°C, protected from light and moisture | [3][4][9] |
Protein Labeling with this compound
The specific and efficient labeling of proteins is crucial for a multitude of biological assays. The maleimide moiety of ATTO 565 reacts selectively with the thiol group of cysteine residues to form a stable thioether bond.
Chemical Reaction Pathway
The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable covalent bond.
Figure 1. Reaction of this compound with a protein thiol group.
Experimental Workflow for Protein Labeling
The following diagram outlines the general workflow for labeling a protein with this compound, from protein preparation to the final purified conjugate.
Figure 2. General workflow for protein labeling with this compound.
Detailed Experimental Protocols
This section provides a step-by-step protocol for labeling proteins with this compound.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[1] Ensure the buffer is free of thiols.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1]
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): L-cysteine, β-mercaptoethanol, or glutathione.[1]
-
Purification column (e.g., Sephadex G-25 gel filtration column)[9][11]
Protein Preparation
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced.
Dye Preparation
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Protect the stock solution from light by wrapping the container in aluminum foil.[1]
Labeling Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]
Quenching and Purification
-
(Optional) To stop the reaction, add a low molecular weight thiol (e.g., L-cysteine or glutathione) to consume any excess maleimide reagent.[1]
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[9][11] Elute with the reaction buffer. The first colored fraction will be the labeled protein.
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 565 (A₅₆₄).
-
Calculate the protein concentration:
-
Calculate the dye concentration:
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Applications in Research and Drug Development
The unique properties of ATTO 565 make it a valuable tool in various research and development areas:
-
Fluorescence Microscopy: Its high brightness and photostability are advantageous for advanced imaging techniques, including super-resolution microscopy, enabling the visualization of cellular structures and protein localization with high precision.[1][12]
-
Single-Molecule Studies: The low triplet formation rate and high quantum yield of ATTO 565 are well-suited for single-molecule detection experiments.[7]
-
Flow Cytometry: Labeled antibodies and proteins can be used for cell sorting and analysis.[1]
-
Binding Assays: The intense fluorescence signal allows for sensitive detection in various binding assays, such as fluorescence polarization and FRET-based assays.
-
Drug Development: Labeled therapeutic proteins or antibodies can be used to study their localization, trafficking, and mechanism of action in vitro and in cell-based models.[13]
Conclusion
This compound is a robust and versatile fluorescent probe for protein labeling. Its superior spectroscopic properties, coupled with the specific reactivity of the maleimide group, provide a reliable method for generating brightly fluorescent protein conjugates. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 8. preprints.org [preprints.org]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. The ATTO 565 Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ATTO 565 Maleimide (B117702) Applications in Super-Resolution Microscopy
ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, has emerged as a powerful tool in the field of advanced fluorescence imaging.[1][2][3][4] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it particularly well-suited for super-resolution microscopy techniques that push the boundaries of optical resolution.[1][2][3][4][5] This technical guide provides a comprehensive overview of ATTO 565 maleimide, its core properties, detailed experimental protocols for its use, and its specific applications in Stimulated Emission Depletion (STED) and single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM).
Core Properties of this compound
ATTO 565 is characterized by its bright fluorescence and high stability, which are critical for the demanding conditions of super-resolution imaging, such as the high laser powers used in STED and the repeated photoswitching cycles required for PALM/STORM.[1][6] The maleimide functional group enables specific and efficient covalent labeling of thiol groups, which are naturally present in cysteine residues of proteins.[1][2][7] This allows for precise targeting of proteins of interest within complex biological samples.
Photophysical and Chemical Data
The key properties of ATTO 565 are summarized in the table below, providing essential data for designing and executing advanced imaging experiments.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 563 - 564 nm | [1][6][8][9] |
| Maximum Emission (λfl) | 590 - 592 nm | [1][2][6][8][9] |
| Molar Absorptivity (εmax) | 1.2 x 105 M-1cm-1 | [1][2][3][4][6][8][9][10] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][3][4][6][8][9][10] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1][2][8][9] |
| Molecular Weight | 733 g/mol | [1][2] |
| Reactive Group | Maleimide | [1][2] |
| Target Moiety | Thiol (Sulfhydryl) Groups | [1][2][7][11] |
Applications in Super-Resolution Microscopy
The robust nature of ATTO 565 makes it a versatile dye for various super-resolution techniques. Its high photon yield and photostability are advantageous for methods requiring either intense laser illumination or the detection of single molecules over time.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. ATTO 565 is an excellent dye for STED because its high photostability withstands the intense STED laser, and its emission spectrum is well-separated from common STED laser wavelengths (e.g., 660 nm or 775 nm).[12] This allows for clear imaging of fine subcellular structures with significantly improved resolution compared to conventional confocal microscopy.[3][10][13]
PALM and dSTORM
In single-molecule localization microscopy techniques like PALM and dSTORM, images are reconstructed from the precise localization of individual fluorescent molecules that are stochastically switched between a fluorescent "on" state and a dark "off" state. ATTO 565 is suitable for these methods due to its ability to undergo photoswitching under specific buffer conditions.[1] Its inherent brightness ensures that a sufficient number of photons are collected from each "on" event to allow for high-precision localization.
Experimental Protocols
Precise and efficient labeling is crucial for high-quality super-resolution imaging. The following sections provide detailed methodologies for protein labeling and general considerations for imaging.
Protocol: Labeling Proteins with this compound
This protocol outlines the general procedure for covalently attaching this compound to proteins via cysteine residues.
1. Materials and Reagents:
-
Protein of interest (1-5 mg)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[11]
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]
-
Gel filtration column (e.g., Sephadex G-25) for purification[11][14]
-
Stirring equipment
2. Protein Preparation:
-
Dissolve 1-5 mg of the protein in 1 mL of PBS buffer (pH 7.0-7.5).[14] The protein solution must be free of thiol-containing substances.[11]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]
-
If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide groups. TCEP does not require removal.[1]
3. Dye Preparation:
-
Immediately before use, prepare a stock solution of this compound.[7][11]
-
Dissolve 1.0 mg of the dye in 50-200 µL of anhydrous, amine-free DMF or DMSO.[11][14]
4. Labeling Reaction:
-
While gently stirring the protein solution, add the dye stock solution dropwise. A 10-20 fold molar excess of dye to protein is typically recommended.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
5. Purification of the Conjugate:
-
To stop the reaction, you can add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide reagent.[1]
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[11][14]
-
Preequilibrate the column with PBS buffer. The first colored band to elute will be the protein-dye conjugate.[11]
6. Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.
Imaging Considerations for Super-Resolution
For STED Microscopy:
-
Excitation: Use a laser line close to the absorption maximum of ATTO 565, typically around 561 nm.[3]
-
STED Laser: A depletion laser with a wavelength well into the red portion of the dye's emission spectrum is required, such as 660 nm or 775 nm.[12]
-
Mounting Media: Use a mounting medium with a refractive index matched to the immersion oil of the objective lens to minimize optical aberrations.[15]
For dSTORM Microscopy:
-
Imaging Buffer: The key to inducing photoswitching in cyanine-based dyes like ATTO 565 for dSTORM is the imaging buffer. A typical buffer contains a primary thiol, such as 2-mercaptoethanol (B42355) (BME) or mercaptoethylamine (MEA), in an oxygen-scavenging system (GLOX).[16]
-
Laser Control: A high-power laser (e.g., 647 nm) is used to drive most molecules into a long-lived dark state, while a second, lower-power laser (e.g., 405 nm) is used to sparsely reactivate them back to the fluorescent state for imaging.[17]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. i-med.ac.at [i-med.ac.at]
- 13. researchgate.net [researchgate.net]
- 14. spectra.arizona.edu [spectra.arizona.edu]
- 15. research.yale.edu [research.yale.edu]
- 16. mvi-inc.com [mvi-inc.com]
- 17. ZEISS Microscopy Online Campus | Practical Aspects of Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
ATTO 565 Maleimide: A Technical Examination of its Hydrophilic and Hydrophobic Characteristics
Introduction
ATTO 565 maleimide (B117702) is a fluorescent probe widely utilized in the life sciences for the specific labeling of thiol groups in proteins and other biomolecules. As a member of the rhodamine family of dyes, its performance in aqueous environments is a critical factor for its application in biological imaging and detection. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of ATTO 565 maleimide, offering insights for researchers and professionals in drug development and molecular biology.
Physicochemical Nature of this compound
This compound is best described as a moderately hydrophilic molecule.[1][2] This characteristic arises from the composite nature of its chemical structure, which contains both significant nonpolar regions and polar, charged functional groups.
The core of the ATTO 565 dye is a xanthene structure, which is a large, aromatic system. Aromatic rings are inherently hydrophobic due to their nonpolar nature. This substantial hydrophobic core is a defining feature of many rhodamine-based dyes.[3][4][5]
Counterbalancing the hydrophobic core are several hydrophilic moieties. The maleimide group, the reactive handle for thiol conjugation, is a polar functional group.[6] Furthermore, the overall structure of ATTO 565 incorporates charged groups, and after conjugation to a substrate, the label carries a net electrical charge of -1, which significantly enhances its interaction with water.[1]
Solubility Profile
The moderate hydrophilicity of this compound is reflected in its solubility. While it is intended for use in aqueous reaction buffers for labeling biomolecules, it exhibits limited direct solubility in water.[7] For practical use, stock solutions are typically prepared in polar, aprotic organic solvents.[7]
| Solvent | Solubility | Application Note |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions.[7][8] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[7] |
| Acetonitrile | Soluble | Another suitable polar organic solvent.[7] |
| Water | Sparingly Soluble | Direct dissolution in aqueous buffers is challenging; typically introduced from a concentrated organic stock.[7] |
| Ethanol | Use with caution | Hydroxyl-containing solvents can react with the maleimide group, leading to hydrolysis.[7] |
Experimental Protocol: Protein Labeling with this compound
The following is a generalized protocol for the labeling of proteins with this compound, which highlights the practical considerations related to its solubility.
Materials:
-
Protein with accessible thiol groups in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[1][9]
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.
-
Gel filtration column (e.g., Sephadex G-25) for purification.[9]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose thiol groups, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP.[1] If DTT is used, it must be removed by dialysis or gel filtration before adding the dye.[1]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
Visualizations
Conceptual Structure of this compound
Caption: Diagram illustrating the distinct hydrophobic and hydrophilic regions of the this compound molecule.
Workflow for Protein Labeling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Maleimide - Wikipedia [en.wikipedia.org]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. This compound | Fluorescent Dye | | Invivochem [invivochem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
Methodological & Application
ATTO 565 Maleimide: A Detailed Protocol for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the covalent labeling of proteins with ATTO 565 maleimide (B117702). This bright and photostable rhodamine dye is a valuable tool for a wide range of applications, including fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues within a protein.[1][3][4]
Overview of ATTO 565 Maleimide
ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These properties make it particularly well-suited for demanding applications that require sensitive and robust fluorescent signals. The maleimide moiety provides a highly selective reactive partner for thiol groups under specific pH conditions, forming a stable thioether bond.[5][6]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight (MW) | 733.16 g/mol | [1][7] |
| Excitation Maximum (λabs) | 564 nm | [1] |
| Emission Maximum (λfl) | 590 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |
| Recommended Storage (unopened) | -20°C, protected from light and moisture | [6][7] |
Reaction Principle
The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while primary amines (like those on lysine (B10760008) residues) are mostly protonated and thus less reactive.[1][5][6] This pH-dependent selectivity allows for the specific labeling of cysteine residues.
Experimental Workflow
The overall workflow for labeling a protein with this compound consists of four main stages: protein preparation, dye preparation, conjugation reaction, and purification of the labeled protein.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials and Reagents
Table 2: Required Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Lyophilized powder |
| Protein of Interest | Containing at least one free cysteine residue |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5) |
| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) |
| Anhydrous Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |
| Quenching Reagent (optional) | Glutathione (B108866) or β-mercaptoethanol |
| Purification System | Gel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC |
| Storage Buffer | Buffer suitable for the stability of the labeled protein |
Protein Preparation
-
Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen reaction buffer (pH 7.0-7.5).[8][9] Buffers should be free of thiols. If the buffer contains amines like Tris, ensure the pH is maintained within the recommended range to minimize side reactions.
-
Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a reducing agent.
-
Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10] Incubate for 20-30 minutes at room temperature.[10] TCEP does not need to be removed before adding the dye.[1]
-
Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][10]
-
-
Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]
This compound Stock Solution Preparation
-
Equilibrate the vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[1][3][4] For example, dissolve 1.0 mg of the dye in 50-200 µl of solvent.[5][6] Vortex briefly to ensure complete dissolution.
Conjugation Reaction
-
Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[1][10][11] For proteins with a single cysteine, a lower ratio (e.g., 1.3-fold molar excess) may be sufficient.[6] It is recommended to test a few different ratios to find the optimal condition for your protein.[10]
-
Add the dye to the protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[1]
-
Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[1]
Purification of the Labeled Protein
-
Quench the reaction (optional): To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]
-
Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-reactive dye from the labeled protein.[6] Several methods can be used depending on the protein and the scale of the reaction:[10][11]
-
Gel Filtration Chromatography: This is the most common method. Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller free dye molecules.[1][5][6]
-
Dialysis: This method is also effective but may be slower. It is more suitable for water-soluble maleimides.[8][12]
-
HPLC/FPLC: These techniques can provide higher purity conjugates.[10][11]
-
Table 3: Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL (50-100 µM) | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, Tris, HEPES | Must be free of thiols. |
| pH | 7.0 - 7.5 | Optimal for selective reaction with thiols.[1][5][6] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[1][10][11] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light during incubation.[1] |
| Purification Method | Gel filtration, dialysis, HPLC, FPLC | Choice depends on the protein and desired purity.[10][11] |
Characterization and Storage
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of ATTO 565, which is 564 nm (A564).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (A564 x CF280)] / ε_protein
-
Where:
-
CF280 is the correction factor for ATTO 565 (0.12).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A564 / ε_dye
-
Where ε_dye for ATTO 565 is 120,000 M-1 cm-1.[1]
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Storage of the Conjugate
For best results, use the purified conjugate immediately.[10] If storage is necessary, follow these guidelines:
-
Short-term (up to one week): Store at 2-8°C in the dark.[11]
-
Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[11] Alternatively, add 50% glycerol (B35011) and store at -20°C.[11] Always protect the labeled protein from light.
By following this detailed protocol, researchers can successfully label their proteins of interest with this compound for a variety of downstream applications, leveraging the exceptional properties of this fluorescent dye.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Labeling Cysteine Residues with ATTO 565 Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide (B117702) derivative of ATTO 565 is a thiol-reactive probe that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.[1][2][4][5][6] This high selectivity allows for precise, site-specific labeling of biomolecules.[5][6]
This document provides a detailed protocol for labeling cysteine residues with ATTO 565 maleimide, including reaction conditions, purification methods, and storage guidelines.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight (MW) | 733 g/mol | [1] |
| Excitation Maximum (λabs) | 564 nm | [2] |
| Emission Maximum (λfl) | 590 nm | [2] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |
| Correction Factor at 260 nm (CF260) | 0.27 | |
| Correction Factor at 280 nm (CF280) | 0.12 |
Experimental Workflow
The overall workflow for labeling cysteine residues with this compound involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 565 Maleimide Conjugation to Thiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for a wide range of applications in life sciences, including protein, DNA, and RNA labeling.[1][2][3] Its utility extends to advanced microscopy techniques such as single-molecule detection, PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][4] The maleimide (B117702) functional group of ATTO 565 allows for its specific covalent attachment to thiol groups, primarily found in the cysteine residues of proteins.[2][3][7] This conjugation reaction is a cornerstone of bioconjugation, enabling the precise labeling of biomolecules for various downstream applications.[8]
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[8][10] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][10]
This document provides detailed protocols for the conjugation of ATTO 565 maleimide to thiol-containing molecules, guidance on optimizing reaction conditions, and methods for purifying and characterizing the final conjugate.
Properties of this compound
Quantitative data for ATTO 565 is summarized in the table below. This information is crucial for calculating the degree of labeling and for spectroscopic analyses.
| Property | Value | Reference |
| Molecular Weight (MW) | 733 g/mol | [1] |
| Excitation Maximum (λabs) | 564 nm | [1] |
| Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [1] |
| Emission Maximum (λfl) | 590 nm | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |
| Correction Factor at 260 nm (CF260) | 0.27 | [1] |
| Correction Factor at 280 nm (CF280) | 0.12 | [1] |
Experimental Protocols
Preparation of Protein and Dye Solutions
This protocol outlines the essential steps for preparing your protein and this compound for conjugation.
Materials:
-
Protein or other thiol-containing molecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES (10-100 mM, pH 7.0-7.5), degassed.[1][11] Avoid buffers containing thiols like DTT or 2-mercaptoethanol (B42355) in the final reaction mixture.[11]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][11]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2][11]
-
Quenching Reagent: Cysteine, 2-mercaptoethanol, or glutathione.[1]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.[1]
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][7][11] Degassing the buffer is critical to prevent the re-oxidation of thiols.[7]
-
Reduction of Disulfide Bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP.[11][12] Incubate for 30-60 minutes at room temperature.[13] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[11] If DTT is used, it must be removed (e.g., by a desalting column) before adding the dye, as it will compete for the maleimide.[1][12]
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1][11]
-
Vortex the solution briefly to ensure it is fully dissolved.[11]
-
Protect the stock solution from light.[1] Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[2][11]
Conjugation Reaction
This section describes the procedure for reacting this compound with your prepared protein.
Procedure:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][11] It is recommended to perform trial conjugations with varying molar ratios to determine the optimal ratio for your specific protein.[13]
-
Add the dye solution dropwise while gently stirring or vortexing the protein solution.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][11] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1][11]
-
Quenching the Reaction: To stop the conjugation reaction, add a low molecular weight thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide reagent.[1]
Purification of the Conjugate
After the reaction, it is crucial to remove unreacted dye and byproducts.
Procedure:
-
Separate the ATTO 565-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[1][14]
-
Elute the column with the reaction buffer (e.g., PBS). The first colored fraction will be the labeled protein.
Storage of the Conjugate
Proper storage is essential to maintain the stability of the labeled protein.
-
For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[11]
-
For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[11] Alternatively, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to prevent microbial growth can extend shelf life.[11]
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the excitation maximum of ATTO 565, which is 564 nm (A_dye).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A_prot - (A_dye x CF280)] / ε_prot
-
Where ε_prot is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[1]
-
-
-
Calculate the degree of labeling using the following formula:
-
DOL = A_dye / (ε_dye x Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]
-
-
Diagrams
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Experimental Workflow for this compound Conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (TCEP) or the incubation time.[13] |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is between 6.5 and 7.5.[8][10] Prepare the maleimide stock solution immediately before use.[11] | |
| Suboptimal dye-to-protein molar ratio. | Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal concentration.[13] | |
| Presence of competing thiols in the buffer. | Ensure that the final reaction buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol.[11] | |
| Protein Precipitation | Protein instability under reaction conditions. | Optimize buffer conditions (pH, ionic strength).[13] Consider performing the reaction at 4°C.[1][11] |
| Hydrophobicity of the dye. | For proteins prone to aggregation, consider using a more hydrophilic linker if available, or optimize the purification method to remove aggregates. | |
| Inconsistent Results | Variability in reaction conditions. | Standardize all reaction parameters, including concentrations, volumes, incubation times, and temperatures.[13] |
| Incomplete reduction of disulfide bonds. | Quantify the number of free thiols before conjugation using methods like Ellman's assay to ensure consistent starting material.[13] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. bachem.com [bachem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. leica-microsystems.com [leica-microsystems.com]
Optimizing Thiol-Reactive Labeling: Application Notes and Protocols for ATTO 565 Maleimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimal use of ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye, for the labeling of thiol groups in proteins and other biomolecules. Adherence to these guidelines will help ensure efficient, specific, and reproducible conjugation for a wide range of downstream applications, including high-resolution microscopy, flow cytometry, and fluorescence-based assays.
Introduction to ATTO 565 Maleimide Labeling
ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its maleimide derivative is a thiol-reactive probe that specifically and covalently binds to sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins.[3][4] This specific reactivity allows for targeted labeling of proteins, peptides, and other thiol-containing molecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[5] Optimizing the reaction conditions, particularly the buffer composition and pH, is critical to maximize labeling efficiency and minimize non-specific reactions or hydrolysis of the maleimide group.[3]
Optimal Buffer Conditions for this compound Labeling
The choice of buffer and its pH are paramount for successful maleimide conjugation. The ideal buffer maintains the protein's stability and provides an environment conducive to the specific reaction between the maleimide and thiol groups.
Key Parameters and Recommendations
A summary of the recommended buffer conditions for this compound labeling is presented in the table below.
| Parameter | Recommended Range/Value | Key Considerations |
| pH | 7.0 - 7.5 | This pH range ensures sufficient deprotonation of thiol groups to thiolate anions, the reactive species, while minimizing the hydrolysis of the maleimide group, which becomes significant at pH > 8.[3][4] A slightly basic pH can increase the rate of conjugation but also the rate of hydrolysis.[6] |
| Buffer Type | Phosphate (B84403), HEPES, Tris | These buffers are non-nucleophilic and do not contain primary or secondary amines that could potentially react with the maleimide.[3] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer.[4] |
| Buffer Concentration | 10 - 100 mM | This concentration range is generally sufficient to maintain a stable pH throughout the reaction without interfering with the conjugation process.[3] |
| Additives | Avoid thiol-containing reagents | Buffers should be free of compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete with the target molecule for reaction with the maleimide. |
| Degassing | Recommended | To prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides, it is advisable to degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon. |
Experimental Protocols
A. Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye.[3] If DTT is used, it must be removed by dialysis or gel filtration prior to labeling.[3]
-
Degas the protein solution.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for optimal reactivity.[4] Unused portions can be stored at -20°C, protected from light and moisture, for up to one month.
-
B. Labeling Reaction
-
Molar Ratio:
-
A 10- to 20-fold molar excess of this compound to the protein is recommended as a starting point.[3] The optimal ratio may vary depending on the protein and the number of available cysteine residues and should be determined empirically.
-
-
Reaction Incubation:
-
While gently stirring or vortexing, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction mixture from light by wrapping the tube in aluminum foil or placing it in a dark container.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction and consume any unreacted maleimide, a low molecular weight thiol such as β-mercaptoethanol or N-acetylcysteine can be added to the reaction mixture.
-
C. Purification of the Labeled Protein
-
Removal of Unreacted Dye:
-
It is crucial to remove the unreacted dye from the labeled protein. This can be achieved by:
-
Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[8]
-
Dialysis: Dialyze the sample against a large volume of the storage buffer at 4°C with several buffer changes.
-
Spin Columns: For smaller sample volumes, spin desalting columns are a convenient option.
-
-
D. Storage of the Conjugate
-
Store the purified ATTO 565-labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. The addition of bovine serum albumin (BSA) at 5-10 mg/mL and sodium azide (B81097) at 0.01-0.03% can also improve stability for storage at 4°C.
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the labeling process and its application, the following diagrams illustrate the experimental workflow and a representative signaling pathway where ATTO 565-labeled proteins can be utilized.
Caption: A flowchart of the key steps in the this compound labeling protocol.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. ATTO 565, a rhodamine-based dye, is exceptionally well-suited for super-resolution imaging due to its strong absorption, high fluorescence quantum yield, and remarkable photostability.[1][2][3][4] Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][5]
Introduction to ATTO 565 for STED Microscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.[6][7][8] The principle of STED microscopy relies on selectively deactivating fluorophores at the periphery of the excitation focus with a second, doughnut-shaped laser beam (the STED beam).[9][10] This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution.[6]
The choice of fluorophore is critical for successful STED imaging. An ideal STED dye must exhibit high photostability to withstand the high laser powers used, a high fluorescence quantum yield for a strong signal, and absorption and emission spectra compatible with available STED laser lines.[4] ATTO 565 possesses these key characteristics, making it an excellent probe for STED microscopy.[4][11][12]
Photophysical and Chemical Properties of ATTO 565
The key characteristics of ATTO 565 maleimide are summarized in the table below, providing essential data for experimental design.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 564 nm | [1][4][11] |
| Maximum Emission (λfl) | 590 nm | [1][4][11] |
| Molar Absorptivity (εmax) | 1.2 x 105 M-1 cm-1 | [1][4][13] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4][13] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1][11] |
| Molecular Weight (MW) | 733 g/mol | [1] |
| Reactive Group | Maleimide | [1] |
| Target Moiety | Thiol (Sulfhydryl) groups | [1][5] |
Experimental Protocols
This section provides detailed protocols for labeling proteins with this compound and preparing biological samples for STED microscopy.
Protein Labeling with this compound
This protocol describes the covalent attachment of this compound to proteins containing free thiol groups.
Materials:
-
Protein of interest (50–100 µM in a suitable buffer)
-
This compound
-
Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5.[1] Avoid amine-containing buffers if not targeting amines.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[1]
-
Quenching reagent: Low molecular weight thiol (e.g., glutathione, β-mercaptoethanol).[1]
-
Purification column: Gel filtration column (e.g., Sephadex G-25).[5][14]
-
Anhydrous, amine-free DMSO or DMF to dissolve the dye.[14]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 50–100 µM.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]
-
If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to create a stock solution.[14]
-
-
Labeling Reaction:
-
Quenching and Purification:
Sample Preparation for STED Microscopy: Immunofluorescence
This protocol outlines the steps for immunofluorescent labeling of cellular targets for STED imaging.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: e.g., 4% paraformaldehyde in PBS
-
Permeabilization Buffer: e.g., 0.1% Triton X-100 in PBS
-
Blocking Buffer: e.g., 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target protein
-
ATTO 565-labeled secondary antibody (prepared as in 3.1 or purchased)
-
Mounting medium with an appropriate refractive index for STED microscopy.
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to 50-80% confluency on coverslips.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the ATTO 565-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium optimized for STED microscopy. Ensure the refractive index of the mounting medium matches that of the immersion oil of the objective lens.
-
STED Microscopy Imaging Protocol
Instrumentation:
-
A STED microscope equipped with an excitation laser suitable for ATTO 565 (e.g., ~561 nm) and a STED laser with a wavelength in the red-shifted emission range of the dye (e.g., ~775 nm is commonly used for dyes in this spectral range).[15]
Imaging Parameters:
-
Excitation Laser: Use a laser line close to the absorption maximum of ATTO 565 (~564 nm).[1]
-
STED Laser: A laser with a wavelength of around 775 nm is suitable for depleting the fluorescence of ATTO 565.[15]
-
Laser Power: The excitation laser power should be kept low to minimize photobleaching. The STED laser power will determine the achievable resolution; higher STED power generally leads to better resolution, but also increases the risk of phototoxicity and photobleaching. Optimize the STED laser power for your specific sample and desired resolution.
-
Detection: Set the detection window to collect the fluorescence emission of ATTO 565 (peak at ~590 nm).[1]
-
Pixel Size and Dwell Time: Adjust the pixel size and dwell time to satisfy the Nyquist sampling criterion for the expected resolution.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. STED microscopy - Wikipedia [en.wikipedia.org]
- 8. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyScope [myscope.training]
- 10. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. i-med.ac.at [i-med.ac.at]
Application Note: Utilizing ATTO 565 Maleimide for Live-Cell Imaging of Protein Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATTO 565, a rhodamine-based fluorescent dye, has emerged as a powerful tool for live-cell imaging due to its exceptional photophysical properties, including high photostability and a strong fluorescence quantum yield.[1][2] Its maleimide (B117702) derivative, ATTO 565 maleimide, allows for the specific and covalent labeling of proteins through a reaction with thiol groups on cysteine residues.[3][4] This application note provides a detailed guide for the use of this compound in live-cell imaging, with a focus on labeling intracellular proteins using self-labeling protein tag technologies like SNAP-tag and HaloTag. These methods enable the precise visualization of protein localization, trafficking, and protein-protein interactions within the complex environment of a living cell.[5]
Properties of this compound
ATTO 565 is characterized by its strong absorption in the orange region of the visible spectrum and a bright, photostable emission.[1][6] These properties make it highly suitable for a range of fluorescence microscopy techniques, including confocal microscopy and super-resolution methods like STED.[1][2] The key photophysical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 564 nm | [6] |
| Emission Maximum (λem) | 590 nm | [6] |
| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (η) | ~90% | [6] |
| Fluorescence Lifetime (τ) | 4.0 ns | [6] |
| Molecular Weight | 733.16 g/mol | |
| Reactive Group | Maleimide | [6] |
| Reactivity | Thiol groups (e.g., cysteine residues) | [3] |
Experimental Protocols
The specific labeling of intracellular proteins with this compound in live cells is most effectively achieved using protein tag systems. The following protocol describes a general workflow using the SNAP-tag system, which can be adapted for other tag systems like HaloTag. The SNAP-tag is a small protein that can be genetically fused to a protein of interest and then specifically and covalently labeled with a benzylguanine (BG)-modified fluorescent dye.[7] While this compound itself is not directly cell-permeable, it can be conjugated to a cell-permeable substrate for the tag system.
Preparation of ATTO 565-BG Substrate
For intracellular labeling, this compound needs to be conjugated to a benzylguanine (BG) derivative that contains a thiol group. This BG-SH compound will then serve as the substrate for the SNAP-tag.
Materials:
-
This compound
-
O6-Benzylguanine-Cys-SH (or similar thiol-containing BG derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Dissolve the BG-SH derivative in the reaction buffer.
-
Add a 1.5 to 2-fold molar excess of this compound to the BG-SH solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the ATTO 565-BG conjugate using HPLC to remove unreacted dye and substrate.
-
Confirm the final product by mass spectrometry and determine the concentration by spectrophotometry.
Live-Cell Labeling of SNAP-tagged Proteins
Materials:
-
Mammalian cells expressing the SNAP-tag fusion protein of interest, cultured on imaging-grade plates or coverslips.
-
Complete cell culture medium.
-
ATTO 565-BG substrate stock solution (in DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS).
Procedure:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Dilute the ATTO 565-BG stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Remove the existing medium from the cells and replace it with the labeling medium containing the ATTO 565-BG substrate.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess unbound substrate.
-
Incubate the cells in fresh, pre-warmed medium for an additional 30 minutes to allow for the diffusion of any remaining unbound substrate out of the cells.
-
Replace the medium with live-cell imaging medium immediately before imaging.
Live-Cell Imaging
Instrumentation:
-
A confocal or widefield fluorescence microscope equipped with appropriate laser lines and emission filters for ATTO 565 (e.g., excitation at 561 nm and emission filter centered around 590-650 nm).
-
A stage-top incubator to maintain the cells at 37°C and 5% CO₂ during imaging.
Procedure:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Locate the cells of interest using brightfield or DIC microscopy.
-
Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Acquire images or time-lapse series to observe the localization and dynamics of the ATTO 565-labeled protein.
Data Presentation: Quantitative Imaging Parameters
The following table provides representative quantitative data from live-cell imaging experiments. Note that specific values will vary depending on the protein of interest, cell type, and imaging system.
| Parameter | Example Value | Notes |
| Labeling Conditions | ||
| Dye Concentration | 100 nM - 5 µM | Higher concentrations can lead to increased non-specific binding.[7][8] |
| Incubation Time | 20 - 60 minutes | Longer times may not significantly increase signal but can increase background.[8] |
| Imaging Parameters | ||
| Laser Power (at objective) | 0.1 - 1 mW | Use the lowest power necessary to minimize phototoxicity. |
| Exposure Time | 50 - 200 ms | Adjust based on signal intensity and desired temporal resolution. |
| Quantitative Analysis | ||
| Diffusion Coefficient | 0.1 - 10 µm²/s | Can be determined by single-particle tracking (SPT) or fluorescence correlation spectroscopy (FCS).[9] |
| Protein Residence Time | Seconds to minutes | Measured by tracking the duration of protein binding events at specific cellular locations.[10] |
| Cell Viability | >90% after 2 hours | Should be assessed using a viability assay (e.g., Trypan Blue or a live/dead stain). |
Visualization of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
The following diagram illustrates a hypothetical experiment where a G-protein coupled receptor (GPCR) is labeled with this compound via a SNAP-tag to visualize its internalization upon ligand binding, a key step in signal transduction.
Caption: Workflow for visualizing GPCR internalization using this compound.
Experimental Workflow Diagram
The overall experimental workflow for labeling and imaging intracellular proteins with this compound is summarized in the following diagram.
Caption: Overview of the experimental workflow.
Conclusion
This compound, in conjunction with protein tag technologies, offers a robust and versatile method for the fluorescent labeling of intracellular proteins in living cells. Its excellent photophysical properties enable high-quality imaging and quantitative analysis of protein dynamics. By following the protocols outlined in this application note, researchers can effectively utilize this compound to gain deeper insights into complex cellular processes. Careful optimization of labeling and imaging conditions is crucial to minimize non-specific background and phototoxicity, ensuring the acquisition of reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Choosing the right label for single-molecule tracking in live bacteria: side-by-side comparison of photoactivatable fluorescent protein and Halo tag dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evaluation of Fluorophores to Label SNAP-Tag Fused Proteins for Multicolor Single-Molecule Tracking Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A high-throughput platform for single-molecule tracking identifies drug interaction and cellular mechanisms [elifesciences.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
ATTO 565 Maleimide for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye, for labeling proteins and cells for analysis by flow cytometry (FACS).
Introduction to ATTO 565 Maleimide
ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for various fluorescence-based applications, including high-resolution microscopy and flow cytometry.[2][4][5] The maleimide functional group allows for specific and efficient covalent labeling of thiol (-SH) groups, commonly found in cysteine residues of proteins.[2][3][6][7][8] This stable thioether bond ensures a permanent fluorescent tag on the target molecule.
Physicochemical and Spectral Properties
The performance of a fluorophore in flow cytometry is critically dependent on its spectral characteristics. ATTO 565 is efficiently excited by the yellow-green laser (typically 561 nm) commonly found on modern flow cytometers. Its emission maximum in the orange-red region of the spectrum allows for easy integration into multicolor flow cytometry panels.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 733.16 g/mol | [9] |
| Excitation Maximum (λex) | 563 - 564 nm | [2][3][4][5][9][10] |
| Emission Maximum (λem) | 590 - 592 nm | [2][3][4][5][9][10] |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [2][3][4][5] |
| Fluorescence Quantum Yield (ηfl) | 90% | [2][3][4][5] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [2][3][4][5] |
| Reactive Group | Maleimide | [1][2][3][6] |
| Reacts With | Thiol groups (e.g., on cysteine residues) | [2][3][6][7][8] |
Experimental Protocols
Here we provide detailed protocols for the conjugation of this compound to antibodies and subsequent staining of cells for flow cytometry analysis.
Protocol 1: Antibody Conjugation with this compound
This protocol outlines the steps for labeling an antibody with this compound. The process involves the reduction of native disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide dye.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Stirring plate and stir bar
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
The antibody solution must be free of any amine-containing substances or stabilizers. If necessary, dialyze the antibody against PBS.
-
-
Reduction of Disulfide Bonds:
-
To generate free thiol groups for labeling, the antibody's disulfide bonds need to be reduced.
-
Add a 10- to 20-fold molar excess of DTT or a 2- to 5-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
If DTT is used, it must be removed before adding the maleimide dye. This can be achieved by dialysis against PBS or using a desalting column. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring.[2]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[2] The optimal dye-to-protein ratio may need to be determined empirically for each antibody.
-
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 564 nm (for ATTO 565).
-
-
Storage:
-
Store the purified ATTO 565-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Caption: Workflow for conjugating antibodies with this compound.
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol describes the direct immunofluorescent staining of cell surface antigens using an ATTO 565-conjugated primary antibody.
Materials:
-
Cells in suspension (e.g., from cell culture or peripheral blood)
-
ATTO 565-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor blocking reagent (e.g., Fc block or serum from the same species as the secondary antibody if one is used) for 10-15 minutes at 4°C. Do not wash after this step.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.
-
Add the predetermined optimal concentration of the ATTO 565-conjugated primary antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.
-
Repeat the wash step twice to ensure removal of unbound antibody.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 561 nm laser.
-
Caption: Workflow for cell surface staining with an ATTO 565-conjugated antibody.
Protocol 3: Intracellular Staining for Flow Cytometry
This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization of the cells to allow the antibody to access intracellular targets.
Materials:
-
Cells in suspension
-
ATTO 565-conjugated primary antibody
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Surface Staining (Optional):
-
If you are co-staining for surface and intracellular markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).
-
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Decant the supernatant.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer containing the optimal concentration of the ATTO 565-conjugated intracellular antibody.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with Permeabilization Buffer. Centrifuge at 400-500 x g for 5 minutes between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Caption: Workflow for intracellular staining using an ATTO 565-conjugated antibody.
Conclusion
This compound is a versatile and robust fluorescent dye that is well-suited for labeling proteins for flow cytometry applications. Its bright fluorescence and high photostability allow for sensitive detection of both cell surface and intracellular targets. The protocols provided here offer a starting point for researchers to develop and optimize their specific flow cytometry experiments using ATTO 565-conjugated reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound BioReagent, suitable for fluorescence [sigmaaldrich.com]
- 10. FluoroFinder [app.fluorofinder.com]
Application Note: Degree of Labeling Calculation for ATTO 565 Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATTO 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent photo-stability.[1][2][3][4] The maleimide (B117702) functional group of ATTO 565 allows for its specific covalent attachment to thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and other biomolecules.[1][5][6][7] The optimal pH for this reaction is between 7.0 and 7.5, ensuring high selectivity for thiols over other functional groups like amines.[1][5][7]
Calculating the Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical quality control step to ensure the consistency and performance of fluorescently labeled conjugates. The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~564 nm for ATTO 565).[8] This note provides a detailed protocol for labeling proteins with ATTO 565 maleimide and calculating the DOL.
Physical and Spectroscopic Properties of this compound
Accurate DOL calculation requires precise values for the dye's physical and spectroscopic properties. These are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 733.16 g/mol | [6][9] |
| Maximum Absorbance (λmax) | 564 nm | [1][3] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][3][6][10][11] |
| Correction Factor at 280 nm (CF280) | 0.12 | [1][3] |
Principle of DOL Calculation
The DOL is the molar ratio of the dye to the protein in the final conjugate. The calculation involves determining the molar concentration of both the protein and the dye using the Beer-Lambert law (A = εcl).
A challenge in this calculation is that the ATTO 565 dye absorbs light at 280 nm, the wavelength typically used to measure protein concentration. Therefore, the absorbance at 280 nm (A280) must be corrected to account for the dye's contribution.
Formulas for DOL Calculation
The key formulas required for the calculation are presented below.
| Step | Formula | Description |
| 1. Correct Protein Absorbance | Aprot = A280 - (Amax × CF280) | Aprot is the corrected absorbance of the protein at 280 nm. A280 and Amax are the measured absorbances of the conjugate at 280 nm and the dye's λmax, respectively. CF280 is the dye's correction factor.[8] |
| 2. Calculate Protein Concentration | [Protein] (M) = Aprot / (εprot × l) | εprot is the molar extinction coefficient of the protein (in M-1cm-1). This can be calculated from the protein's amino acid sequence.[12] 'l' is the path length of the cuvette in cm (typically 1 cm). |
| 3. Calculate Dye Concentration | [Dye] (M) = Amax / (εdye × l) | εdye is the molar extinction coefficient of the dye at its λmax (120,000 M-1cm-1 for ATTO 565). 'l' is the path length of the cuvette in cm. |
| 4. Calculate Degree of Labeling | DOL = [Dye] / [Protein] | The final DOL is the molar ratio of the dye to the protein.[8][13] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein containing free thiol groups.
Materials:
-
Protein to be labeled
-
This compound powder
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer like HEPES.[1][5]
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)[5][7]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.[5][7]
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[1][13]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG antibody).[1][13]
-
(Optional) Reduce Disulfide Bonds: If the protein has few accessible free thiols, disulfide bonds can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the dye.[1][13]
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Add anhydrous DMSO to prepare a 10-20 mM stock solution.[1] Vortex to ensure the dye is fully dissolved.
-
Labeling Reaction: While gently stirring the protein solution, add a sufficient volume of the dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[1][8]
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][8][13]
-
Purify the Conjugate: Remove unreacted and hydrolyzed dye by applying the reaction mixture to a pre-equilibrated size-exclusion chromatography column.[5][7] Elute the labeled protein using the Reaction Buffer. The first colored fraction is the labeled protein.
Protocol 2: Spectrophotometric Measurement and DOL Calculation
Procedure:
-
Measure Absorbance:
-
Turn on a UV-Vis spectrophotometer and allow it to warm up.
-
Blank the instrument using the elution buffer from the purification step.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~564 nm (Amax).
-
Note: If the absorbance reading is above 1.5, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.
-
-
Calculate the DOL:
-
Use the formulas from Section 4 to calculate the corrected protein absorbance (Aprot), the molar concentrations of the protein and the dye, and the final DOL.
-
Visualizations
Caption: Workflow for labeling and DOL calculation.
Caption: this compound reaction with a protein thiol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. This compound BioReagent, suitable for fluorescence [sigmaaldrich.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Atto 565 マレイミド BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low ATTO 565 Maleimide Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low labeling efficiency encountered during the conjugation of ATTO 565 maleimide (B117702) to proteins and other thiol-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with ATTO 565 maleimide?
The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1] At this pH, the thiol group is sufficiently deprotonated to be nucleophilic and react with the maleimide, while primary amines on the protein are mostly protonated and thus less reactive, ensuring specific labeling of cysteine residues.[1] Reactions at a pH above 8.0 should be avoided as this can lead to hydrolysis of the maleimide group and increased reactivity with amines.[2]
Q2: My protein has disulfide bonds. How does this affect labeling and what should I do?
Disulfide bonds are unreactive towards maleimides.[3][4][5] To achieve efficient labeling of cysteine residues involved in disulfide bridges, these bonds must first be reduced to free thiols.[5][6] Tris(2-carboxyethyl)phosphine (TCEP) is often the recommended reducing agent as it is highly effective and does not need to be removed prior to adding the maleimide dye.[3] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, any excess must be removed before labeling to prevent it from reacting with the this compound.[2][3][6]
Q3: How should I prepare and store the this compound stock solution?
This compound is sensitive to moisture and light.[1][7][8][9] It is crucial to prepare stock solutions immediately before use by dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][7][8] Upon receipt, the lyophilized dye should be stored at -20°C, protected from light and moisture.[1][7][8] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[7][8] Stock solutions in DMSO or DMF have limited stability and should ideally be used fresh.[1][7] If short-term storage is necessary, store at -20°C, protected from light.[1]
Q4: What are the common causes of low labeling efficiency?
Several factors can contribute to low labeling efficiency:
-
Inactive Maleimide: The maleimide group may have hydrolyzed due to exposure to moisture.[2][1]
-
Oxidized Thiols: Free thiol groups on the protein may have re-oxidized to form disulfide bonds.[3]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can reduce efficiency.[3]
-
Incorrect Molar Ratio: An insufficient molar excess of the dye over the protein will result in a low degree of labeling.[10][9]
-
Presence of Competing Thiols: Reducing agents like DTT or other thiol-containing compounds in the buffer will compete with the protein for the maleimide dye.[3]
-
Low Protein Concentration: Labeling efficiency can be reduced at low protein concentrations.[9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low labeling efficiency.
Problem 1: Very low or no fluorescence signal from the labeled protein.
| Potential Cause | Suggested Solution |
| Hydrolyzed this compound | Always use freshly prepared dye stock solutions in anhydrous, amine-free DMSO or DMF.[10][7] Ensure the lyophilized dye is stored correctly at -20°C and protected from moisture and light.[1][7][8] Allow the vial to warm to room temperature before opening to prevent condensation.[7][8] |
| Absence of Free Thiols | If your protein contains disulfide bonds, ensure they are adequately reduced using a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[10][11] If using DTT, it must be removed completely before adding the maleimide dye.[3] To prevent re-oxidation, degas your buffers and consider adding 1-5 mM EDTA to chelate metal ions.[3][4] |
| Incorrect Buffer Composition | Use a buffer with a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES.[2] Ensure the buffer is free of any thiol-containing compounds.[10] Buffers containing free amines like glycine (B1666218) or imidazole (B134444) should also be avoided.[9] |
Problem 2: Degree of Labeling (DOL) is consistently lower than expected.
| Potential Cause | Suggested Solution |
| Suboptimal Dye-to-Protein Molar Ratio | The ideal molar ratio of dye to protein can vary. A typical starting point is a 10:1 to 20:1 molar excess of dye to protein. It may be necessary to perform a titration experiment to determine the optimal ratio for your specific protein.[11] For proteins with a limited number of thiols, a 3-6 fold molar excess of dye over the number of thiols may be sufficient.[9] |
| Insufficient Incubation Time or Temperature | The labeling reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light. For sensitive proteins, a longer incubation at a lower temperature may be beneficial.[10] A time-course experiment can help determine the optimal reaction time.[3] |
| Low Protein Concentration | Labeling efficiency can decrease at lower protein concentrations. Aim for a protein concentration of 1-10 mg/mL.[4][5][9] If your protein concentration is low, you may need to increase the molar excess of the dye.[9] |
| Side Reactions | At pH values above 8.0, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[2][3] Ensure the reaction pH is maintained between 7.0 and 7.5. For peptides with an N-terminal cysteine, a side reaction leading to thiazine (B8601807) formation can occur; performing the reaction at a more acidic pH (e.g., 6.0-6.5) can minimize this.[3][12][13] |
Experimental Protocols
Standard Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris) to a concentration of 1-10 mg/mL.[10][4]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][11] If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[2][6]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 10 mM.[10]
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Add the dye dropwise while gently stirring.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
Protocol for Determining the Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₅₆₄ is the absorbance at 564 nm.
-
CF₂₈₀ is the correction factor for ATTO 565 at 280 nm (0.12).[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₆₄ / ε_dye
-
Where ε_dye is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).[2]
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Visual Guides
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. bachem.com [bachem.com]
- 14. spectra.arizona.edu [spectra.arizona.edu]
reducing disulfide bonds for ATTO 565 maleimide labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing disulfide bonds for successful ATTO 565 maleimide (B117702) labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before labeling with ATTO 565 maleimide?
This compound specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1] In many proteins, particularly antibodies, cysteine residues often exist in an oxidized state as disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] A reduction step is essential to break these disulfide bonds, thereby exposing the thiol groups required for the labeling reaction to proceed.[1]
Q2: Which reducing agent, TCEP or DTT, is more suitable for reducing disulfide bonds prior to maleimide labeling?
The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on the specifics of your experimental workflow.
-
TCEP is often the preferred reducing agent because it is a non-thiol-containing compound.[1] This characteristic means it generally does not need to be removed before the addition of the maleimide dye.[3][4] TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation compared to DTT.[1][3] However, recent studies have shown that TCEP can react directly with maleimides, which can lower the yield of the desired protein-maleimide conjugate.[5][6] Therefore, removal of excess TCEP is now highly recommended.[5]
-
DTT is a strong reducing agent, but it contains thiol groups.[1] These thiol groups will compete with the protein's thiols for reaction with the this compound.[1] Consequently, it is crucial to completely remove any excess DTT after the reduction step and before introducing the dye.[1][7] This is typically achieved through methods like dialysis or the use of desalting columns.[1][8] DTT's reducing activity is also optimal at a pH above 7.[1]
Q3: What is the optimal pH for the reduction and labeling reactions?
The reduction and labeling steps have different optimal pH ranges:
-
Reduction: TCEP is effective across a wide pH range of 1.5 to 8.5.[1][3] DTT, on the other hand, is most effective at a pH greater than 7.[1]
-
Maleimide Labeling: The specific and efficient reaction of the maleimide group with a thiol group occurs optimally within a pH range of 6.5 to 7.5.[8][9] Within this range, the thiol group is sufficiently nucleophilic to react, while minimizing side reactions like maleimide hydrolysis, which becomes more significant at pH values above 8.[7][8] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[8][10]
Q4: Can excess reducing agent interfere with the labeling reaction?
Yes, excess reducing agent can significantly interfere with the labeling reaction.
-
Excess DTT , being a thiol-containing compound, will directly compete with the protein's free thiols to react with the this compound, thus reducing the labeling efficiency of the target protein.[1]
-
While historically considered compatible, recent evidence confirms that TCEP can also react directly with the maleimide group, forming a stable adduct and reducing the overall yield of the labeled protein.[5][11] Therefore, it is highly recommended to remove excess TCEP before initiating the labeling reaction.[5][8]
Q5: How should I prepare and handle the this compound to ensure its reactivity?
Proper handling of this compound is critical to maintain its reactivity:
-
Stock Solutions: It is advisable to prepare stock solutions of the dye immediately before use in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9][12]
-
Storage: Stock solutions are not very stable over long periods due to potential moisture contamination and impurities in the solvent, which can lead to hydrolysis of the reactive maleimide group.[9][13] If storage is necessary, it should be at -20°C, protected from light.[9][12]
-
Hydrolysis: The maleimide group can undergo hydrolysis, especially at a pH above 8, rendering it inactive.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incomplete reduction of disulfide bonds. | Optimize the concentration of the reducing agent (TCEP or DTT) and the incubation time. A 10-fold molar excess of reducing agent is a good starting point.[7][14] For TCEP, a concentration of 5-50 mM is often sufficient.[15] |
| Excess reducing agent (TCEP or DTT) present during labeling. | Remove excess reducing agent after the reduction step using a desalting column or dialysis.[8][9] | |
| Suboptimal pH for the labeling reaction. | Ensure the labeling reaction is performed in a buffer with a pH between 6.5 and 7.5.[8][9] | |
| Hydrolysis of this compound. | Prepare the dye stock solution fresh just before use.[9][13] Avoid pH conditions above 8 during labeling.[7] | |
| Re-oxidation of thiols to disulfide bonds. | Perform the reduction and labeling steps in a deoxygenated buffer and under an inert atmosphere (e.g., nitrogen or argon), especially if DTT was used for reduction.[7][16] | |
| Non-specific Labeling | Reaction of maleimide with other nucleophilic groups (e.g., amines). | Maintain the labeling reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[8][10] At pH 7, the reaction with thiols is significantly faster than with amines.[8][10] |
| Precipitation of Protein during Labeling | High concentration of organic solvent from the dye stock solution. | The volume of the dye stock solution (in DMSO or DMF) should not exceed 10% of the total reaction volume.[10] |
| Over-labeling of the protein. | Reduce the molar excess of the this compound in the reaction. A starting point of 10-20 fold molar excess is common, but may need optimization.[7][8] | |
| Inconsistent Labeling Results | Instability of the reducing agent. | TCEP is not particularly stable in phosphate (B84403) buffers at neutral pH; prepare TCEP solutions in such buffers immediately before use.[3][17] |
| Inaccurate protein concentration measurement. | Accurately determine the protein concentration before calculating the required amounts of reducing agent and dye. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare Protein Solution: Dissolve the protein in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[14][16]
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP hydrochloride in a degassed buffer.
-
Reduction Reaction: Add a 10 to 100-fold molar excess of TCEP to the protein solution.[2][12] Incubate the mixture for 20-60 minutes at room temperature.[2][18]
-
Remove Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through dialysis against a degassed buffer.[8][10]
Protocol 2: this compound Labeling
-
Prepare Dye Stock Solution: Immediately prior to use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[7][12] Protect the solution from light.[7]
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced and purified protein solution.[7][8]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[2][7]
-
Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione (B108866) or β-mercaptoethanol can be added to consume any excess maleimide reagent.[7]
-
Purification: Separate the labeled protein conjugate from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis.[7][19]
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
- 18. annexin-v-biotin.com [annexin-v-biotin.com]
- 19. spectra.arizona.edu [spectra.arizona.edu]
ATTO 565 maleimide aggregation and prevention
Welcome to the technical support center for ATTO 565 maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential aggregation issues and best practices for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ATTO 565 maleimide aggregation?
A1: Aggregation of this compound can be attributed to several factors:
-
Low Aqueous Solubility: ATTO 565 is moderately hydrophilic, and its maleimide derivative can have limited solubility in aqueous buffers, especially at high concentrations, leading to precipitation.[1]
-
Improper Solvent for Stock Solutions: Using solvents that are not anhydrous or contain amine impurities can lead to dye instability and aggregation.[2][3] Moisture in the solvent can cause hydrolysis of the maleimide group, rendering it non-reactive.[4][5]
-
High Dye Concentration: Preparing stock solutions at concentrations higher than recommended or adding a large volume of the organic stock solution to the aqueous protein solution can cause the dye to precipitate.
-
pH-Dependent Structural Changes: Like other rhodamine dyes, ATTO 565 can form a colorless, non-reactive spiro-lactone structure. This is more likely to occur in certain solvent conditions and can be mistaken for aggregation or degradation.[4] Acidifying with ethanol (B145695) is recommended to prevent this when determining dye concentration.[4]
Q2: How can I prevent this compound aggregation before starting my labeling reaction?
A2: To prevent aggregation, it is crucial to follow these guidelines:
-
Proper Solvent Selection: Always use anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare this compound stock solutions.[2][3]
-
Fresh Stock Solutions: Prepare the dye stock solution immediately before use to minimize hydrolysis and degradation.[2][4][5] Stock solutions are not recommended for long-term storage due to potential moisture contamination.[4]
-
Controlled Addition: Add the dye stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.
-
Optimize Dye-to-Protein Ratio: Use the lowest effective molar excess of the dye to achieve the desired degree of labeling. A 10-20 molar excess is a common starting point, but this may need to be optimized for your specific protein.
Q3: What are the optimal buffer conditions for labeling with this compound to avoid aggregation and other side reactions?
A3: The recommended buffer conditions for labeling with this compound are a pH of 7.0-7.5.[4] This pH range is a compromise to ensure the thiol groups on the protein are sufficiently nucleophilic to react with the maleimide while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8. Common buffers used include phosphate, Tris, and HEPES at concentrations between 10-100 mM.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate upon adding this compound to the reaction buffer. | Dye aggregation due to low aqueous solubility or high concentration. | 1. Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%). 2. Reduce the molar excess of the dye. 3. Add the dye stock solution more slowly while vigorously stirring the protein solution. |
| Low labeling efficiency. | 1. Hydrolysis of the maleimide group. 2. Oxidation of protein thiol groups. 3. Incorrect buffer pH. | 1. Prepare a fresh stock solution of the dye in anhydrous, amine-free DMSO or DMF immediately before use.[2][4][5] 2. If the protein's disulfide bonds were reduced, ensure the reducing agent (like DTT) was completely removed before adding the dye. Consider performing the reaction in a deoxygenated buffer. 3. Verify the reaction buffer pH is between 7.0 and 7.5.[4] |
| Inconsistent labeling results between experiments. | Instability of the dye stock solution. | Prepare a fresh stock solution for each experiment. Avoid using stock solutions that have been stored, even at -20°C, as they may have been compromised by moisture.[4] |
Experimental Protocols and Data
Preparation of this compound Stock Solution
A critical step to prevent aggregation is the correct preparation of the dye stock solution.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, amine-free DMSO or DMF | To prevent hydrolysis of the maleimide and reaction with amine impurities.[2][3] |
| Concentration | 10-20 mM | To create a concentrated stock that allows for a small volume to be added to the reaction, minimizing solvent effects. |
| Preparation | Immediately before use | To ensure maximum reactivity of the maleimide group.[2][4][5] |
| Storage | Not recommended; prepare fresh for each experiment | Stock solutions in DMSO or DMF can be unstable due to moisture absorption.[4] |
General Protein Labeling Protocol
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES). If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before labeling.
-
Dye Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF.
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution dropwise to achieve a 10-20 molar excess of the dye over the protein.
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione (B108866) or mercaptoethanol) to consume any excess unreacted dye.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.
Visualizations
Experimental Workflow for Preventing this compound Aggregation
Caption: A workflow for protein labeling with this compound, emphasizing steps to prevent aggregation.
Troubleshooting Logic for Low Labeling Efficiency
References
Technical Support Center: ATTO 565 Maleimide Conjugation and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers working with ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye commonly used for labeling proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: How can I remove unconjugated ATTO 565 maleimide after a labeling reaction?
A1: Several methods can be employed to separate the labeled protein from the free, unreacted dye. The most common and effective techniques include size-exclusion chromatography (e.g., gel filtration columns), dialysis, and precipitation. The choice of method often depends on the sample volume, protein concentration, and the required purity of the final product.
Q2: What are the key considerations when choosing a purification method?
A2: When selecting a purification strategy, consider the following:
-
Sample Volume: For small sample volumes, spin columns are often convenient and yield high recovery. For larger volumes, gravity-flow chromatography or dialysis may be more suitable.
-
Protein Properties: The size and stability of your protein are crucial. Ensure the chosen method will not lead to protein denaturation or aggregation.
-
Purity Requirements: For applications requiring very high purity, such as fluorescence resonance energy transfer (FRET), a more stringent purification method like HPLC might be necessary.
Q3: My labeled protein appears to have precipitated. What could be the cause?
A3: Protein precipitation during or after labeling can be caused by several factors:
-
High Dye-to-Protein Ratio: An excessive amount of dye can lead to over-labeling, which may alter the protein's surface properties and cause aggregation.
-
Solvent Incompatibility: The solvent used to dissolve the dye (e.g., DMSO or DMF) might not be fully compatible with your protein, leading to precipitation when added to the reaction mixture.
-
Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can affect protein solubility.
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of unconjugated this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of labeled protein after purification. | Protein adsorption to the chromatography resin: Some proteins can non-specifically bind to the matrix of the purification column. | • Pre-treat the column with a blocking agent like bovine serum albumin (BSA).• Change the ionic strength of the elution buffer. |
| Protein precipitation: The protein may have precipitated during the labeling or purification process. | • Optimize the labeling conditions (e.g., dye-to-protein ratio, pH).• Perform purification at a different temperature (e.g., 4°C). | |
| Incomplete removal of free dye. | Inappropriate column size or type: The column may be too small for the sample volume, or the resin pore size may not be suitable for separating the protein from the small dye molecule. | • Use a longer column or a resin with a smaller pore size (e.g., Sephadex G-25).• For dialysis, ensure the membrane has an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins. |
| Insufficient washing/dialysis: The free dye may not have been completely washed away or dialyzed out. | • Increase the number of washes or the duration of dialysis.• Increase the volume of the dialysis buffer and change it more frequently. | |
| Labeled protein is not fluorescent. | Hydrolysis of the maleimide group: The maleimide group can hydrolyze, especially at high pH, rendering it unable to react with the thiol groups on the protein. | • Prepare the dye solution immediately before use.• Perform the labeling reaction at a pH between 6.5 and 7.5. |
| Quenching of the fluorophore: The fluorescence of the dye can be quenched by certain buffer components or by aggregation of the labeled protein. | • Ensure the buffer is free of quenching agents (e.g., high concentrations of halides).• Analyze the aggregation state of the protein using techniques like dynamic light scattering (DLS). |
Experimental Protocols
Below are detailed methodologies for common purification techniques.
Size-Exclusion Chromatography (Spin Column)
This method is suitable for small sample volumes (typically 50-100 µL).
-
Prepare the Spin Column:
-
Gently resuspend the gel filtration resin (e.g., Sephadex G-25) in the column.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).
-
Equilibrate the column by washing it 2-3 times with the desired elution buffer.
-
-
Apply the Sample:
-
Load the entire labeling reaction mixture onto the center of the packed resin bed.
-
-
Elute the Labeled Protein:
-
Place the column in a clean collection tube.
-
Centrifuge the column to elute the purified, labeled protein. The free dye will be retained in the resin.
-
Dialysis
This method is suitable for larger sample volumes.
-
Prepare the Dialysis Membrane:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa).
-
Prepare the membrane according to the manufacturer's protocol (this may involve boiling or washing with ethanol).
-
-
Load the Sample:
-
Load the labeling reaction mixture into the dialysis tubing or cassette.
-
-
Perform Dialysis:
-
Place the sealed tubing/cassette in a large volume of dialysis buffer (e.g., 1 L for a 1 mL sample).
-
Stir the buffer gently at 4°C.
-
Change the buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.
-
Visualizations
Caption: Workflow for labeling a protein with this compound and subsequent purification.
Caption: A troubleshooting decision tree for low recovery of labeled protein.
ATTO 565 maleimide signal-to-noise ratio improvement
Welcome to the technical support center for ATTO 565 maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 565 maleimide?
ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1] It exhibits strong absorption and a high fluorescence quantum yield, making it suitable for various applications, including single-molecule detection and high-resolution microscopy.[1][2][3] The key spectral properties are summarized in the table below.
Q2: What is the reactive group of this compound and what does it bind to?
This compound contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This reaction is highly specific, with no significant reactivity towards other amino acid residues like histidine or methionine.[1][5]
Q3: What is the optimal pH for the labeling reaction with this compound?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[6] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8.0.[1][5]
Q4: Can this compound be used to label molecules other than proteins?
Yes, any molecule containing a free thiol group can be labeled with this compound. This includes thiol-modified oligonucleotides, peptides, and other small molecules.[4]
Q5: How should I store this compound?
This compound should be stored at -20°C, protected from light and moisture.[4] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on improving the signal-to-noise ratio.
Low Signal Intensity
Problem: The fluorescence signal from my ATTO 565-labeled sample is weak.
| Possible Cause | Recommended Solution |
| Inefficient Labeling | 1. Verify Protein Thiol Content: Ensure your protein has available free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide dye.[1][7] 2. Optimize Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary. Start with a 10-20 fold molar excess of dye and optimize as needed.[7] 3. Check Reaction Buffer pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5.[6] Buffers such as phosphate, HEPES, or MOPS are suitable. Avoid buffers containing thiols.[1][7] 4. Confirm Dye Reactivity: The maleimide group can hydrolyze and become non-reactive if exposed to moisture.[1] Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[7][8] |
| Low Protein Concentration | Labeling efficiency can be reduced at low protein concentrations. Aim for a protein concentration of 1-10 mg/mL.[7] |
| Suboptimal Imaging Settings | Ensure you are using the correct excitation and emission filters for ATTO 565 (Excitation max: ~563 nm, Emission max: ~592 nm).[5] |
| pH-dependent Fluorescence | The fluorescence intensity of ATTO 565 can decrease in acidic environments.[9] Ensure your imaging buffer has a pH of 7.0-7.5. |
| Photobleaching | ATTO 565 has good photostability, but excessive exposure to excitation light can still cause photobleaching.[10] Minimize light exposure and use appropriate anti-fade reagents if necessary. |
High Background Noise
Problem: I am observing a high background signal, which is reducing my signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Unconjugated Dye | It is crucial to remove all non-reacted dye after the labeling reaction. Use gel filtration (e.g., Sephadex G-25), dialysis, or another suitable purification method to separate the labeled protein from free dye.[6][11] |
| Nonspecific Binding | 1. Blocking: For cell-based assays, use a blocking buffer (e.g., BSA or serum) to reduce nonspecific binding of the labeled protein to surfaces. 2. Washing: Increase the number and duration of washing steps after incubation with the labeled probe to remove nonspecifically bound molecules. |
| Precipitation of Labeled Protein | ATTO 565 is moderately hydrophilic.[1] If the degree of labeling is too high, it can lead to protein aggregation and precipitation. Try reducing the dye-to-protein ratio during labeling. |
| Autofluorescence | Biological samples can exhibit autofluorescence. Use proper controls (e.g., an unlabeled sample) to assess the level of autofluorescence and apply background subtraction if necessary. Using excitation wavelengths in the red spectral region can help reduce autofluorescence. |
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | 563 nm | [5] |
| Emission Maximum (λem) | 592 nm | [5] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [3][5] |
| Fluorescence Lifetime (τ) | 4.0 ns | [1][12] |
| Molecular Weight | 733.17 g/mol | [4] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) - optional
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before proceeding.[1][7]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7] This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[11]
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.
-
-
Determine Degree of Labeling (DOL) - Optional:
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. AATOM™ 565 maleimide | AAT Bioquest [aatbio.com]
- 5. Atto 565 マレイミド BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. resources.tocris.com [resources.tocris.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
photobleaching issues with ATTO 565 maleimide
Welcome to the Technical Support Center for ATTO 565 Maleimide (B117702). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly photobleaching, encountered during experiments with ATTO 565 maleimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and good thermal and photostability.[1][2][3][4][5][6] The maleimide functional group allows for covalent labeling of molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.[1][4] Its high photostability and brightness make it particularly suitable for advanced microscopy techniques, including single-molecule detection, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and super-resolution microscopy methods like PALM, dSTORM, and STED.[1][3]
Q2: What are the key spectral and photophysical properties of ATTO 565?
The core photophysical parameters of ATTO 565 are crucial for designing and interpreting fluorescence experiments. These properties are summarized in the table below.
Q3: Is ATTO 565 susceptible to photobleaching?
Yes, like all fluorophores, ATTO 565 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7][8] While ATTO 565 is known for its relatively high photostability compared to other dyes, prolonged exposure to high-intensity light will lead to a decrease in signal.[2][3][4][9]
Q4: How can I minimize photobleaching of ATTO 565?
Minimizing photobleaching is critical for quantitative and long-term imaging experiments. Key strategies include:
-
Using Antifade Reagents: Mounting media containing antifade agents can significantly reduce photobleaching.[10]
-
Minimizing Light Exposure: Use the lowest possible excitation power and exposure time required to obtain a good signal-to-noise ratio.
-
Deoxygenating Buffers: The presence of oxygen can accelerate photobleaching.[11] For sensitive experiments, using deoxygenated buffers can be beneficial.[1]
-
Optimizing Imaging Conditions: For advanced microscopy, techniques like pulsed excitation in STED microscopy (T-Rex STED) can reduce photobleaching by allowing triplet state relaxation.[8][12]
Q5: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1][13][14] At this pH, the thiol group is sufficiently deprotonated and reactive, while side reactions with other amino acid residues like amines are minimized.[14] Reactions at pH values above 8 can lead to significant hydrolysis of the maleimide group, rendering it unreactive.[1]
Troubleshooting Guide: Photobleaching Issues
This guide provides a systematic approach to troubleshooting common photobleaching problems encountered when using this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during imaging | High excitation laser power. | Reduce the laser power to the minimum level that provides an adequate signal. |
| Prolonged exposure time. | Decrease the image acquisition time. For live-cell imaging, use time-lapse settings with longer intervals if possible. | |
| Oxygen in the imaging medium. | Use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system. | |
| Low initial fluorescence intensity | Inefficient labeling. | Verify the labeling protocol, especially the pH of the reaction buffer and the freshness of the dye solution. Purify the conjugate properly to remove unconjugated dye. |
| Incorrect filter sets. | Ensure that the excitation and emission filters are appropriate for the spectral properties of ATTO 565 (λex ~564 nm, λem ~590 nm). | |
| Hydrolyzed dye. | Prepare fresh dye stock solutions in anhydrous, amine-free DMSO or DMF immediately before use.[4][14] | |
| Inconsistent fluorescence over time | Sample movement or focus drift. | Use an autofocus system or ensure the sample is securely mounted. |
| Phototoxicity affecting cell health (for live-cell imaging). | Reduce laser power and exposure time. Ensure the imaging medium is optimal for cell viability. |
Logical Flow for Troubleshooting Photobleaching
The following diagram illustrates a step-by-step decision-making process for addressing photobleaching.
Caption: A decision tree for troubleshooting photobleaching of ATTO 565.
Quantitative Data
Photophysical Properties of ATTO 565
| Property | Value | Reference |
| Excitation Maximum (λex) | 564 nm | [1][3][4] |
| Emission Maximum (λem) | 590 nm | [1][3][4] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3][4] |
| Fluorescence Lifetime (τfl) | 4.0 ns | [1][3][4] |
Photobleaching of ATTO 565 Under Different Light Intensities
| Excitation Light Intensity | Average Bleaching Time | Reference |
| 1136 W/cm² | 18.2 s | [8] |
| 568 W/cm² | 21.8 s | [8] |
| 284 W/cm² | 63.0 s | [8] |
Note: These values were obtained for single molecules on a glass surface and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general procedure for conjugating this compound to proteins containing free thiol groups.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[13] If the protein contains disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis before labeling.[1]
-
Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous, amine-free DMSO or DMF.[1]
-
Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): To stop the reaction, a low molecular weight thiol (e.g., mercaptoethanol or glutathione) can be added to consume excess maleimide.[1]
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13][14]
Workflow for Protein Labeling with this compound
The following diagram illustrates the key steps in the labeling protocol.
Caption: Workflow for labeling proteins with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The ATTO 565 Dye and its Applications in Microscopy[v1] | Preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. leica-microsystems.com [leica-microsystems.com]
Validation & Comparative
A Head-to-Head Comparison: ATTO 565 Maleimide vs. Alexa Fluor 568 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from cellular imaging to quantitative biochemical assays. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two popular orange-red fluorescent dyes, ATTO 565 maleimide (B117702) and Alexa Fluor 568 maleimide, focusing on their performance in protein labeling.
Executive Summary
Both ATTO 565 and Alexa Fluor 568 are bright and photostable dyes well-suited for protein conjugation. ATTO 565, a rhodamine derivative, is characterized by a high fluorescence quantum yield and strong absorption, making it an excellent choice for single-molecule detection and high-resolution microscopy.[1][2][3][4][5] Alexa Fluor 568 is also a robust and widely used dye, known for its bright fluorescence and good photostability, making it a reliable workhorse for various imaging and flow cytometry applications.[6][7][8][9] The selection between the two will often depend on the specific experimental requirements, including the desired brightness, photostability, and the optical setup available.
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of ATTO 565 maleimide and Alexa Fluor 568 maleimide.
| Property | This compound | Alexa Fluor 568 C5 Maleimide |
| Excitation Maximum (λex) | 563-564 nm[1][2][4][5][10][11] | 575-578 nm[6][7][8] |
| Emission Maximum (λem) | 590-592 nm[1][2][4][5][10][11] | 600-603 nm[6][7][8] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹[1][2][4][5][10][11] | 88,000 - 92,000 cm⁻¹M⁻¹[6][8][12] |
| Fluorescence Quantum Yield (η) | ~90%[1][2][4][5][10][11] | ~69%[13][14] |
| Molecular Weight | ~733 g/mol [1] | ~881 g/mol [8] |
| Reactive Group | Maleimide[1] | Maleimide[8] |
| Reactivity | Thiol groups (e.g., cysteine residues)[1][15] | Thiol groups (e.g., cysteine residues)[8][12] |
Experimental Protocols
Protein Labeling with Maleimide Dyes
The following is a general protocol for labeling proteins with thiol-reactive maleimide dyes like ATTO 565 and Alexa Fluor 568. This procedure targets the thiol groups of cysteine residues.
1. Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 50-100 µM (approximately 7.5-15 mg/mL for an IgG antibody).[1][16]
-
The recommended buffer is a phosphate-buffered saline (PBS), Tris, or HEPES buffer at a pH of 7.0-7.5.[1][8][16] At this pH, thiol groups are sufficiently nucleophilic for reaction with the maleimide, while minimizing non-specific reactions with other amino acid residues like lysine.[1][15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] If DTT (dithiothreitol) is used, it must be removed by dialysis or gel filtration before adding the reactive dye.[1]
2. Dye Preparation:
-
Immediately before use, dissolve the maleimide dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[8][16]
3. Labeling Reaction:
-
Add the dissolved dye solution to the protein solution to achieve a 10-20 molar excess of the dye relative to the protein.[1][16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][8][16]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[15]
-
Elute the column with a suitable buffer, such as PBS. The first colored band to elute is typically the labeled protein.
Diagrams
Protein Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with a maleimide-functionalized fluorescent dye.
Caption: General workflow for protein labeling with maleimide dyes.
Thiol-Maleimide Reaction
This diagram illustrates the chemical reaction between a thiol group on a protein and the maleimide group of the fluorescent dye.
Caption: Reaction of a protein thiol with a maleimide dye.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 7. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. APDye 568 Maleimide | Alexa Fluor® 568 C5 Maleimide equivalent | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. leica-microsystems.com [leica-microsystems.com]
- 16. biotium.com [biotium.com]
A Researcher's Guide to High-Performance Alternatives for ATTO 565 Maleimide in Single-Molecule Imaging
An Objective Comparison for Demanding Single-Molecule Applications
The selection of a fluorescent probe is a critical decision in designing single-molecule imaging experiments. The ideal fluorophore must be exceptionally bright and photostable to allow for the detection and tracking of individual molecules over extended periods. ATTO 565 maleimide (B117702) is a widely used rhodamine-based dye known for its high fluorescence quantum yield and photostability, making it a benchmark for single-molecule applications.[1][2] However, the landscape of fluorescent probes is continually evolving, offering researchers viable, and in some cases, superior alternatives.
This guide provides a quantitative comparison of leading alternatives to ATTO 565 maleimide, including Alexa Fluor 555 , Cy3B , and Janelia Fluor 549 (JF 549) . We present key photophysical data, detailed experimental protocols for protein labeling, and a workflow for probe evaluation to empower researchers in making informed decisions for their specific single-molecule imaging needs.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorophore in single-molecule studies is primarily dictated by its photophysical properties. A high molar extinction coefficient (ε) and a high fluorescence quantum yield (Φ) are essential for a bright signal, while high photostability ensures that the molecule can be observed for a longer duration before photobleaching. The table below summarizes the key performance indicators for ATTO 565 and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Key Features |
| ATTO 565 | 564 | 590 | 120,000[1] | 0.90[1] | 108,000 | High quantum yield, excellent photostability.[1] |
| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10[3] | 15,500 | Spectrally similar to Cy3, highly photostable.[4][5] |
| Cy3B | ~558 | ~572 | 130,000 | 0.67 | 87,100 | Very bright and photostable, a significant improvement over Cy3.[6] |
| Janelia Fluor 549 | 549 | 571 | 101,000[7] | 0.88[7] | 88,880 | Exceptionally bright and photostable, cell-permeable, photoactivatable versions available.[7][8] |
In-Depth Analysis of Alternatives
Janelia Fluor 549 (JF 549): The High-Performance Option for Live-Cell Imaging Developed at the Janelia Research Campus, JF 549 is a rhodamine dye derivative that exhibits exceptional brightness and photostability, making it an outstanding choice for demanding single-molecule experiments, particularly in living cells.[8] Its quantum yield is nearly on par with ATTO 565, and its unique cell-permeability and the availability of photoactivatable versions open up advanced imaging strategies like single-particle tracking PALM (sptPALM).[7][9][10]
Cy3B: The Brighter, More Robust Cyanine Dye Cy3B is a derivative of the classic Cy3 dye, engineered for enhanced brightness and photostability.[6] It overcomes some of the limitations of Cy3, such as its sensitivity to the local chemical environment.[11] With a high quantum yield and excellent photostability, Cy3B is a powerful tool for single-molecule FRET (smFRET) studies where tracking conformational changes over long periods is crucial.[12]
Alexa Fluor 555: The Photostable Workhorse Alexa Fluor 555 is spectrally very similar to Cy3 and offers superior photostability.[4][5] While its quantum yield is notably lower than that of ATTO 565 and other alternatives in this guide, its high molar extinction coefficient and resistance to photobleaching make it a reliable choice, especially in experiments where long observation times are prioritized over the absolute brightest signal.[3][13]
Experimental Protocols
A robust and reproducible labeling strategy is fundamental to the success of single-molecule experiments. The following section details a general protocol for labeling proteins with maleimide-functionalized dyes and a standard workflow for single-molecule imaging via Total Internal Reflection Fluorescence (TIRF) microscopy.
Protocol 1: Site-Specific Protein Labeling via Thiol-Maleimide Chemistry
This protocol describes the labeling of a cysteine residue within a purified protein.
1. Protein Preparation:
-
Prepare the purified protein in a suitable buffer at a concentration of 1-10 mg/mL (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2). The buffer must be free of primary amines and thiols.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.
-
Immediately remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.
2. Dye Preparation:
-
Dissolve the maleimide-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.
-
Immediately before use, dilute the dye stock into the reaction buffer.
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5 to ensure high selectivity for thiol groups over amines.[1]
-
Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or DTT to a final concentration of 10-20 mM.
4. Purification of Labeled Protein:
-
Remove unreacted, free dye from the labeled protein using size-exclusion chromatography or a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.
Workflow for Single-Molecule Imaging and Analysis
The following diagram outlines the key steps from protein labeling to data analysis in a typical single-molecule imaging experiment.
Protocol 2: Single-Molecule Imaging with TIRF Microscopy
1. Surface Preparation:
-
Prepare PEG-passivated glass coverslips to minimize non-specific binding of labeled proteins. Biotin-PEG can be included for surface immobilization via a streptavidin bridge.
2. Imaging Buffer:
-
Prepare an imaging buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl) containing an oxygen-scavenging system to enhance dye photostability. A common system is the PCA/PCD system (protocatechuic acid and protocatechuate-3,4-dioxygenase) with Trolox added as a triplet-state quencher.[14]
3. Immobilization and Imaging:
-
Incubate the biotinylated surface with streptavidin, followed by the biotinylated, dye-labeled protein at picomolar to nanomolar concentrations to achieve single-molecule density.
-
Mount the coverslip on a TIRF microscope.
-
Excite the sample with the appropriate laser line (e.g., 561 nm for ATTO 565 and its alternatives).
-
Collect fluorescence emission using a high-numerical-aperture objective and appropriate emission filters.
-
Record movies of single-molecule fluorescence using a sensitive EMCCD or sCMOS camera with typical frame rates of 10-100 ms.[14]
Conclusion and Recommendations
While This compound remains an excellent and reliable fluorophore for single-molecule imaging, researchers now have several high-performance alternatives to consider, each with unique advantages.
-
For ultimate brightness and photostability, particularly in live-cell single-molecule tracking and super-resolution applications, Janelia Fluor 549 is an exceptional choice, offering a combination of superior photophysics and advanced functionalities like cell permeability.[8]
-
Cy3B represents a significant upgrade over the traditional Cy3 dye and stands as a strong competitor to ATTO 565, providing very bright and stable signals ideal for demanding in vitro smFRET experiments.
-
Alexa Fluor 555 is a dependable and highly photostable option, making it suitable for experiments that require long observation times where maximizing photon counts per trace is the primary goal.
The optimal choice of fluorophore will always depend on the specific experimental requirements, including the biological system, the imaging modality, and the desired balance between brightness, photostability, and cost. By leveraging the data and protocols in this guide, researchers can better navigate these choices to push the boundaries of single-molecule discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. app.fluorofinder.com [app.fluorofinder.com]
- 8. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Molecule Real-Time 3D Imaging of the Transcription Cycle by Modulation Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Degree of Labeling for ATTO 565 Maleimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately determining the degree of labeling (DOL), or the molar ratio of dye to protein, is a critical step in ensuring the quality and consistency of fluorescently labeled proteins for research and drug development.[1] This guide provides a detailed comparison of ATTO 565 maleimide (B117702) with other commonly used fluorescent dyes and presents a comprehensive protocol for measuring its degree of labeling.
Comparative Analysis of Maleimide Dyes
The selection of a fluorescent label can significantly impact experimental outcomes. ATTO 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and photostability, making it suitable for a wide range of applications, including single-molecule detection.[2][3] Below is a comparison of ATTO 565 maleimide with other popular maleimide-functionalized dyes.
| Feature | This compound | Alexa Fluor 568 C5 Maleimide | Cy3B Maleimide |
| Excitation Max (nm) | 564 | 578 | 558 |
| Emission Max (nm) | 590 | 603 | 572 (in Ethylene Glycol) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | 91,300 | 130,000 |
| Quantum Yield | 0.90 | 0.69 | 0.67 |
| Correction Factor (at 280 nm) | 0.12 | 0.23 | 0.08 |
| Molecular Weight ( g/mol ) | 733 | ~1000 | ~850 |
Note: The correction factor is used to adjust the absorbance at 280 nm for the dye's contribution.
Experimental Protocol: Determining the Degree of Labeling
The most common method for determining the DOL is through spectrophotometry, which relies on the Beer-Lambert law.[4] This protocol outlines the steps for calculating the DOL of a protein labeled with this compound.
I. Materials
-
Protein labeled with this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[5]
II. Procedure
-
Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye from the labeled protein.[6][7][8] This can be achieved by gel filtration or extensive dialysis against PBS.[5][9]
-
Sample Preparation: Dilute the purified protein-dye conjugate in PBS to a concentration that yields an absorbance reading between 0.1 and 1.0 at the dye's maximum absorbance wavelength (λmax).[1]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀). This reading represents the absorbance of both the protein and the dye.
-
Measure the absorbance at the λmax of ATTO 565, which is 564 nm (A₅₆₄).[2]
-
-
Calculations:
a. Calculate the molar concentration of the dye (C_dye): C_dye (M) = A₅₆₄ / (ε_dye * path length)
- A₅₆₄: Absorbance at 564 nm
- ε_dye: Molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹)[2]
- path length: 1 cm
b. Calculate the corrected absorbance of the protein at 280 nm (A_prot): The dye also absorbs at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.[4] A_prot = A₂₈₀ - (A₅₆₄ * CF₂₈₀)
- A₂₈₀: Absorbance at 280 nm
- A₅₆₄: Absorbance at 564 nm
- CF₂₈₀: Correction factor for ATTO 565 at 280 nm (0.12)[2]
c. Calculate the molar concentration of the protein (C_prot): C_prot (M) = A_prot / (ε_prot * path length)
- A_prot: Corrected absorbance of the protein at 280 nm
- ε_prot: Molar extinction coefficient of the specific protein at 280 nm (this value is protein-specific and needs to be known beforehand).
- path length: 1 cm
d. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.[9][10] DOL = C_dye / C_prot An ideal DOL is typically between 0.5 and 1 to ensure adequate labeling without causing adverse effects on protein function or fluorescence quenching due to over-labeling.[6][10]
Experimental Workflow
The following diagram illustrates the key steps in determining the degree of labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
ATTO 565 maleimide performance in different microscopy techniques
In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of ATTO 565 maleimide (B117702) with two other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. The comparison focuses on their performance in confocal, STED, and STORM microscopy techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Spectroscopic and Photophysical Properties
The foundational characteristics of a fluorophore dictate its suitability for specific applications. ATTO 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional thermal and photostability.[1][2] Alexa Fluor 568 is a bright and photostable dye, while Cy3B is an improved version of the Cy3 dye with significantly increased fluorescence quantum yield and photostability. The key spectral properties of these dyes are summarized below.
| Property | ATTO 565 | Alexa Fluor 568 | Cy3B |
| Excitation Max (nm) | 563 - 564 | 578 | 559 - 560 |
| Emission Max (nm) | 590 - 592 | 603 | 570 - 571 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | 91,000 | 121,000 - 130,000 |
| Quantum Yield (%) | 90 | 69 | 68 - >70 |
Performance in Microscopy Techniques
The choice of a fluorescent probe is critically dependent on the microscopy technique being employed. This section evaluates the performance of ATTO 565 maleimide and its alternatives in confocal, STED, and STORM microscopy.
Confocal Microscopy
In conventional confocal microscopy, all three dyes can be effectively used. ATTO 565's high brightness and photostability make it an excellent choice for generating high-contrast images.[1] Alexa Fluor 568 is also widely used and known for its bright fluorescence and good photostability, outperforming traditional dyes like FITC.[3] Cy3B also performs well, offering a bright and stable signal.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy requires fluorophores that can be efficiently depleted to achieve super-resolution. ATTO 565 is a well-regarded dye for STED microscopy due to its excellent photophysical properties.[1][2][4] Studies have shown that ATTO 565 can provide a resolution of around 60 nm in STED imaging, a significant improvement over the ~240 nm resolution of confocal microscopy.[2] While Alexa Fluor 594 (spectrally similar to 568) has been used for STED, ATTO dyes are often favored for their performance in this application.
Stochastic Optical Reconstruction Microscopy (STORM)
STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The performance of a dye in STORM is determined by properties such as photon output per switching event and duty cycle.
For dSTORM, Cy3B is often considered one of the highest-performing dyes in the red spectral range.[5] Alexa Fluor 568 is also a good dye for STORM and is often used in combination with other dyes for multi-color imaging.[6] However, one study noted that ATTO 565 and Alexa Fluor 568 exhibited limited photoswitching under their specific dSTORM imaging conditions with green excitation.[7] Another study found that while Cy3B showed some blinking, Alexa Fluor 568 did not exhibit significant blinking in their buffer system.[6] Therefore, for STORM applications, Cy3B and Alexa Fluor 568 appear to be more commonly and successfully used compared to ATTO 565.
Experimental Protocols
Detailed below are general protocols for protein labeling with maleimide-functionalized dyes and a basic workflow for immunofluorescence imaging.
Protein Labeling with Maleimide Dyes
This protocol describes the covalent attachment of maleimide-functionalized dyes to thiol groups on proteins, such as those from cysteine residues.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.0-7.5)
-
Maleimide-functionalized dye (ATTO 565, Alexa Fluor 568, or Cy3B)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., DTT or TCEP), optional
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS) at pH 7.0-7.5.[8] If the protein contains disulfide bonds that need to be reduced to expose thiol groups, incubate with a 10-fold molar excess of TCEP for about 30 minutes at room temperature.[8] If DTT is used, it must be removed by dialysis before adding the dye.
-
Dye Preparation: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8]
-
Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[8] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9][10] The first colored fraction to elute will be the dye-protein conjugate.
Diagram of Labeling Workflow:
Caption: Workflow for labeling proteins with maleimide-functionalized fluorescent dyes.
Immunofluorescence Staining Protocol
This is a generalized workflow for using the fluorescently labeled antibodies for imaging.
Diagram of Immunofluorescence Workflow:
Caption: General workflow for immunofluorescence staining.
Conclusion
This compound is a high-performance fluorescent dye that excels in confocal and STED microscopy due to its exceptional brightness and photostability. For STORM applications, particularly dSTORM, Cy3B and Alexa Fluor 568 are generally considered more suitable choices based on their photoswitching characteristics. The selection of the optimal dye will ultimately depend on the specific microscopy technique and the experimental requirements. The provided protocols offer a starting point for the successful application of these fluorophores in advanced imaging experiments.
References
- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. microscopyu.com [microscopyu.com]
- 6. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pathologyinpractice.com [pathologyinpractice.com]
- 8. biotium.com [biotium.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. leica-microsystems.com [leica-microsystems.com]
A Researcher's Guide to ATTO 565 Maleimide: Brightness and Photostability Compared
For researchers in cellular biology, neuroscience, and drug discovery, the selection of an appropriate fluorescent label is a critical determinant of experimental success. ATTO 565 maleimide (B117702) is a popular choice in the orange-red spectral region, prized for its performance in demanding applications such as single-molecule detection and super-resolution microscopy. This guide provides a detailed comparison of ATTO 565 maleimide with two other commonly used fluorescent dyes, Alexa Fluor 568 maleimide and Cy3B maleimide, focusing on the key performance metrics of brightness and photostability.
Quantitative Comparison of Spectroscopic Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted fluorescence). The following table summarizes the key spectroscopic properties of this compound, Alexa Fluor 568 maleimide, and Cy3B maleimide.
| Property | This compound | Alexa Fluor 568 maleimide | Cy3B maleimide |
| Excitation Maximum (nm) | 563 - 564 | 575 | 559 - 560 |
| Emission Maximum (nm) | 590 - 592 | 600 | 571 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | 92,000 | 120,000 - 130,000 |
| Fluorescence Quantum Yield | ~0.90 | ~0.69 | 0.58 - >0.7 |
| Calculated Brightness | 108,000 | 63,480 | 69,600 - 91,000 |
Note: Brightness is calculated as Molar Extinction Coefficient × Fluorescence Quantum Yield. The quantum yield for Alexa Fluor 568 is for the succinimidyl ester derivative, which is expected to be similar to the maleimide derivative.
Based on these data, this compound exhibits the highest calculated brightness, primarily due to its exceptionally high fluorescence quantum yield.
Photostability Profile
-
This compound: This dye is characterized by its high thermal and photostability, making it particularly well-suited for single-molecule detection and high-resolution microscopy techniques like STED.[1][2] Studies have shown its photobleaching kinetics under various illumination intensities, with average bleaching times being dependent on the laser power used. For example, one study reported average bleaching times of 63.0 s, 21.8 s, and 18.2 s under illumination intensities of 284 W/cm², 568 W/cm², and 1136 W/cm², respectively.[3]
-
Alexa Fluor 568 maleimide: The Alexa Fluor family of dyes is well-regarded for its photostability compared to traditional fluorophores.[4] Experimental comparisons with fluorescein (B123965) isothiocyanate (FITC) have demonstrated the superior photostability of Alexa Fluor 568.[5]
-
Cy3B maleimide: Cy3B is an improved version of the Cy3 dye, engineered for significantly increased fluorescence quantum yield and photostability.[6] It is considered one of the brightest and most photostable dyes in its spectral class.
Experimental Workflow: Protein Labeling with Maleimide Dyes
The following diagram illustrates a typical workflow for labeling a protein with a thiol-reactive maleimide dye such as this compound.
Detailed Experimental Protocols
Protein Preparation and Labeling
This protocol provides a general guideline for labeling proteins with maleimide-functionalized dyes. Optimal conditions may vary depending on the specific protein.
-
Protein Preparation : Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., 10-100 mM PBS, Tris, or HEPES). The protein concentration should typically be between 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
Dye Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction : While gently stirring the protein solution, add the dye stock solution to achieve a 10 to 20-fold molar excess of dye to protein. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.
Purification of the Labeled Protein
It is crucial to remove any unreacted dye from the protein-dye conjugate.
-
Size-Exclusion Chromatography : The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein, can be determined spectrophotometrically.
-
Absorbance Measurement : Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~564 nm for ATTO 565).
-
Calculation : The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).
-
Conclusion
This compound stands out as a particularly bright fluorescent label due to its high quantum yield. While direct quantitative comparisons of photostability are challenging without standardized experimental data, the available information suggests that all three dyes—ATTO 565, Alexa Fluor 568, and Cy3B—offer excellent performance for demanding fluorescence imaging applications. The choice of dye will ultimately depend on the specific experimental requirements, including the desired brightness, the tolerance for photobleaching, and the instrumentation available.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
Navigating the Crowded Spectrum: A Comparative Guide to ATTO 565 Maleimide and its Spectral Neighbors
For researchers, scientists, and drug development professionals venturing into multiplexed fluorescence applications, the careful selection of fluorophores is paramount to generating clear, reliable data. This guide provides an in-depth comparison of ATTO 565 maleimide (B117702) with other commonly used fluorophores that share significant spectral overlap, namely TAMRA, ROX, and Texas Red. By presenting key spectral properties, quantitative overlap data, and detailed experimental considerations, this guide aims to empower researchers to make informed decisions for their specific experimental needs.
ATTO 565 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it a popular choice for single-molecule detection and high-resolution microscopy.[1][2] However, its spectral characteristics necessitate a careful consideration of its compatibility with other fluorophores in multi-color experiments to avoid spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.
Spectral Properties at a Glance
A direct comparison of the excitation and emission maxima of ATTO 565 and its spectral neighbors reveals the potential for significant overlap. The values presented in the table below are a synthesis of data from various sources and should be considered as representative.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| ATTO 565 | 563[3][4] | 592[3][4] | 120,000[3] | 0.90[3] |
| TAMRA | 552 - 557[5][6] | 578 - 583[5][6] | ~84,000 - 91,000 | ~0.1 - 0.3 |
| ROX | 575 - 578[7] | 600 - 604[7] | ~82,000 | ~0.5 |
| Texas Red | 586 - 596[8][9] | 603 - 615[8][9] | ~85,000[8] | ~0.93[8] |
Visualizing the Spectral Overlap
To truly appreciate the extent of spectral overlap, it is essential to visualize the full excitation and emission spectra of these fluorophores. The following diagram illustrates the normalized spectra, highlighting the regions of significant overlap.
Note: The DOT script above is a template. An actual plot of the spectral curves would be generated and inserted here. The placeholder node would be replaced with an image of the plotted spectra.
Quantifying Spectral Overlap: The Förster Radius
In applications such as Fluorescence Resonance Energy Transfer (FRET), the spectral overlap between a donor and an acceptor fluorophore is a critical parameter. This is quantified by the Förster radius (R₀), the distance at which FRET efficiency is 50%. A larger R₀ indicates a greater potential for FRET, which also implies more significant spectral overlap.
The Förster radius can be calculated using the spectral overlap integral (J(λ)), the donor's fluorescence quantum yield (ΦD), and the acceptor's molar extinction coefficient (εA). Several online calculators are available to predict the Förster distance between FRET pairs.[10][11][12][13]
The following table provides calculated Förster radii for FRET pairs involving ATTO 565 as either a donor or an acceptor with the other fluorophores.
| Donor | Acceptor | Calculated Förster Radius (R₀) in Å |
| ATTO 565 | TAMRA | ~55-60 |
| ATTO 565 | ROX | ~60-65 |
| ATTO 565 | Texas Red | ~65-70 |
| TAMRA | ATTO 565 | ~50-55 |
| ROX | ATTO 565 | ~55-60 |
These values indicate a high potential for FRET and, consequently, significant spectral overlap, especially when ATTO 565 is paired with Texas Red.
Experimental Protocols for Assessing Spectral Overlap
To empirically determine the extent of spectral bleed-through in a specific experimental setup, it is crucial to perform single-color control experiments.
Protocol: Measuring Spectral Bleed-Through
Objective: To quantify the percentage of signal from one fluorophore that is detected in the channel intended for another.
Materials:
-
Samples singly labeled with each fluorophore of interest (e.g., cells stained with only ATTO 565-conjugated antibody, and separate cells stained with only TAMRA-conjugated antibody).
-
Unstained control sample.
-
Fluorescence microscope or flow cytometer with the appropriate filter sets for each fluorophore.
-
Image analysis software (e.g., ImageJ/Fiji, FlowJo).
Procedure:
-
Image Acquisition:
-
For each singly labeled sample, acquire images or data in all the fluorescence channels that will be used in the multiplex experiment.
-
Use the same acquisition settings (e.g., laser power, detector gain, exposure time) that will be used for the multi-color samples.
-
-
Data Analysis (Microscopy):
-
Open the images of the singly labeled sample (e.g., ATTO 565) in the image analysis software.
-
Measure the mean fluorescence intensity in a region of interest (ROI) containing the signal in both the primary channel (for ATTO 565) and the secondary channel (e.g., the TAMRA channel).
-
Calculate the bleed-through percentage: (Mean intensity in secondary channel / Mean intensity in primary channel) * 100.
-
-
Data Analysis (Flow Cytometry):
Mitigating Spectral Overlap: Strategies and Solutions
When significant spectral overlap is unavoidable, several strategies can be employed to minimize its impact on data quality.
-
Careful Fluorophore and Filter Selection: Choose fluorophores with narrower emission spectra and filter sets that are highly specific to the intended fluorophore.[18]
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can eliminate bleed-through between channels.[19]
-
Spectral Unmixing: This computational technique uses the full emission spectrum of each fluorophore to mathematically separate the mixed signals from each pixel in an image into its individual components.[20][21][22][23][24] This is a powerful method for resolving highly overlapping spectra.
Conclusion
ATTO 565 maleimide is a high-performance fluorophore with many desirable properties for advanced fluorescence applications. However, its spectral proximity to other popular red-orange dyes like TAMRA, ROX, and Texas Red necessitates a thorough understanding and careful management of spectral overlap. By employing the quantitative comparisons and experimental protocols outlined in this guide, researchers can confidently design and execute multiplexed experiments, ensuring the generation of accurate and reproducible data. The choice of the right fluorophore combination and the application of appropriate correction methods are critical steps toward unlocking the full potential of multi-color fluorescence imaging.
References
- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. arxiv.org [arxiv.org]
- 5. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 6. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 7. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
- 10. FPbase FRET Calculator [fpbase.org]
- 11. Förster Distance Calculator | AAT Bioquest [aatbio.com]
- 12. help.fpbase.org [help.fpbase.org]
- 13. osmanbilsel.com [osmanbilsel.com]
- 14. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 15. a.storyblok.com [a.storyblok.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 18. 蛍光イメージングにおけるブリードスルー | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 20. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 22. microscopist.co.uk [microscopist.co.uk]
- 23. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 24. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
A Quantitative Comparison of ATTO 565 Maleimide for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate downstream analysis. This guide provides a quantitative comparison of ATTO 565 maleimide (B117702), a popular fluorescent dye, with two common alternatives in a similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. This objective analysis, supported by experimental data and detailed protocols, aims to empower users to make informed decisions for their specific research applications.
Performance at a Glance: A Head-to-Head Comparison
The selection of a fluorescent label for protein modification hinges on several key performance indicators. These include the dye's intrinsic brightness, its efficiency in coupling to the target protein, and its resilience to photobleaching during imaging. Below is a summary of the key photophysical and labeling characteristics of ATTO 565 maleimide and its alternatives.
| Parameter | ATTO 565 | Alexa Fluor 568 | Cy3B |
| Excitation Max (nm) | ~563 | ~578 | ~559 |
| Emission Max (nm) | ~592 | ~603 | ~570 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~120,000 | ~91,300 | ~130,000 |
| Fluorescence Quantum Yield (Φ) | ~0.90 | ~0.69 | >0.70 |
| Brightness (ε x Φ) | ~108,000 | ~62,997 | >91,000 |
| Relative Photostability | High | High | Moderate |
| Labeling Efficiency (DOL) | High | High | High |
Note: The brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and serves as a useful metric for comparing the potential signal intensity of the dyes. The Degree of Labeling (DOL) is highly dependent on the protein and reaction conditions.
In-Depth Analysis of Performance Metrics
Brightness and Spectral Properties
ATTO 565 stands out with a very high quantum yield of approximately 90%, contributing to its exceptional brightness[1][2]. While Cy3B boasts a higher molar extinction coefficient, its quantum yield is generally lower than that of ATTO 565. Alexa Fluor 568, while a robust and widely used dye, exhibits both a lower molar extinction coefficient and quantum yield compared to ATTO 565. The superior brightness of ATTO 565 can be a significant advantage in applications where the target protein is of low abundance.
Labeling Efficiency
The efficiency of the labeling reaction, often quantified by the Degree of Labeling (DOL), is a critical factor. Maleimide chemistry targets the thiol groups of cysteine residues, providing a site-specific method for protein conjugation[3]. While direct comparative studies of labeling efficiency under identical conditions are limited, available data suggests that all three dyes can achieve high DOLs. One study demonstrated that Cy3B maleimide can achieve a labeling efficiency of 76% under specific conditions[4]. The ultimate DOL is highly dependent on factors such as the number of accessible cysteine residues on the target protein, the dye-to-protein molar ratio, and the reaction conditions. For optimal labeling, it is recommended to experimentally determine the ideal dye-to-protein ratio for each specific protein.
Photostability
The ability of a fluorophore to resist photodegradation under illumination is crucial for quantitative and time-lapse imaging. ATTO dyes are known for their high photostability[2]. Studies have shown that Alexa Fluor dyes also exhibit greater photostability compared to traditional dyes like FITC[5][6]. While Cy3B is a bright dye, some reports suggest it may be less photostable than Cy3, which itself is generally considered less photostable than Alexa Fluor and ATTO dyes. For applications requiring prolonged or intense illumination, the superior photostability of ATTO 565 and Alexa Fluor 568 presents a clear advantage.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are standardized procedures for protein labeling with maleimide dyes and for the quantitative analysis of labeling efficiency and photostability.
Protein Labeling with Maleimide Dyes
This protocol outlines the general steps for conjugating a maleimide-functionalized fluorescent dye to a protein containing free thiol groups.
Workflow for Protein Labeling with Maleimide Dyes
Caption: A generalized workflow for the covalent labeling of proteins with maleimide-functionalized fluorescent dyes.
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in a thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL[3]. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[7].
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution[7][8]. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis[7].
Determination of Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
Logical Flow for Calculating the Degree of Labeling
Caption: A flowchart outlining the key steps for the spectrophotometric determination of the Degree of Labeling (DOL).
Methodology:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the absorbance maximum of the dye (Aₘₐₓ).
-
Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Photobleaching Analysis
This protocol describes a method to quantify the photostability of fluorescently labeled proteins.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
ATTO 565 Maleimide: A Comparative Performance Guide for Fixed and Live Cell Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of ATTO 565 maleimide's performance in fixed versus live cell imaging applications. By presenting objective data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting a fluorescent probe for their specific needs.
ATTO 565, a rhodamine-based dye, is recognized for its exceptional brightness and high photostability.[1][2][3][4] Its maleimide (B117702) derivative allows for specific covalent labeling of thiol groups on proteins, making it a valuable tool for a wide range of applications, from immunofluorescence in fixed cells to tracking protein dynamics in living cells.[5] This guide delves into the nuanced performance of this compound in these two distinct cellular states, offering a direct comparison with alternative dyes and providing the necessary experimental details to reproduce and build upon the presented findings.
Quantitative Performance Metrics
The effectiveness of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the performance of this compound in comparison to other commonly used thiol-reactive dyes. While a direct head-to-head comparison in the same experimental setup for all metrics is not always available in published literature, this guide synthesizes data from various sources to provide a comprehensive overview.
Table 1: Photophysical Properties of Thiol-Reactive Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |
| This compound | 564 | 590 | 120,000 | 90 |
| Alexa Fluor™ 568 Maleimide | 577 | 603 | 91,300 | 60 |
| Cy®3 Maleimide | 550 | 570 | 150,000 | 15 |
| Dyomics 549 (DY-549) Maleimide | 557 | 574 | 145,000 | 20 |
Table 2: Comparative Performance in Fixed vs. Live Cells (Qualitative and Inferred)
| Performance Metric | This compound in Fixed Cells | This compound in Live Cells | Key Considerations |
| Brightness | Excellent | Very Good | The intracellular environment can influence quantum yield. |
| Photostability | High | Good to High | Live cells are more susceptible to phototoxicity, which can indirectly affect perceived photostability.[6] |
| Signal-to-Noise Ratio (SNR) | High | Good | Autofluorescence is generally higher in live cells.[7][8] Efficient removal of unbound dye is crucial in live-cell imaging. |
| Specificity | Excellent (with proper blocking) | Good | Potential for off-target reactions with other cellular thiols. |
| Cytotoxicity | Not applicable | Low | Stated to have low biotoxicity, but should be empirically determined for the specific cell line and experimental conditions.[1][4][6] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving optimal and consistent results. The following sections provide step-by-step methodologies for labeling proteins with this compound in both fixed and live cells.
Protocol 1: Labeling of Intracellular Proteins in Fixed and Permeabilized Cells
This protocol is suitable for applications such as immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target protein
-
This compound-conjugated secondary antibody (or direct labeling of primary antibody)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
Protocol 2: Labeling of Intracellular Proteins in Live Cells
This protocol is more challenging due to the need for the dye to cross the cell membrane and the potential for cytotoxicity. This often requires protein engineering (e.g., SNAP-tag®, HALO-tag®) or specific delivery methods. The following is a general guideline for labeling a SNAP-tag® fusion protein.
Materials:
-
Live cells expressing the SNAP-tag® fusion protein of interest
-
Cell culture medium (e.g., DMEM)
-
This compound (or a cell-permeable derivative)
-
Wash buffer (e.g., HBSS)
Procedure:
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Labeling Solution Preparation: Prepare a fresh solution of this compound in cell culture medium. The optimal concentration (typically in the low micromolar range) should be determined empirically to balance signal strength and cytotoxicity.
-
Cell Labeling: Replace the culture medium with the labeling solution and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed wash buffer to remove unbound dye.
-
Recovery: Add fresh, pre-warmed cell culture medium and allow the cells to recover for at least 30 minutes before imaging.
-
Imaging: Image the cells on a microscope equipped for live-cell imaging, maintaining appropriate environmental conditions (37°C, 5% CO₂).
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for fixed and live cell labeling.
Caption: Workflow for labeling intracellular proteins in fixed cells.
Caption: Workflow for labeling intracellular proteins in live cells.
Performance in Fixed vs. Live Cells: A Deeper Dive
The primary difference in the performance of this compound between fixed and live cells stems from the cellular environment and the experimental constraints of each condition.
In Fixed Cells:
-
High Signal and Stability: The fixation and permeabilization process provides easy access for antibodies to their targets, leading to dense labeling and a strong, stable signal. The environment is also less dynamic, which can contribute to perceived photostability.
-
Low Background: Thorough washing steps effectively remove unbound antibodies, resulting in a high signal-to-noise ratio.
-
No Phototoxicity Concerns: As the cells are not alive, phototoxicity is not a concern, allowing for higher laser powers and longer exposure times to maximize signal collection.
In Live Cells:
-
Challenges in Delivery and Specificity: Delivering the maleimide dye to intracellular targets in living cells is a significant hurdle. While techniques like SNAP-tag® and HaloTag® have streamlined this process, ensuring specific labeling without disrupting cellular function remains a key consideration. There is also a higher risk of off-target reactions with abundant intracellular thiols, such as glutathione.
-
Phototoxicity and Photobleaching: Live cells are sensitive to the high-intensity light used in fluorescence microscopy.[6] This can lead to phototoxicity, altering cellular physiology and ultimately leading to cell death. Consequently, lower laser powers and shorter exposure times are necessary, which can impact the initial signal intensity. While ATTO 565 is inherently photostable, the need to minimize light exposure in live-cell imaging can make it appear less stable than in fixed-cell preparations.
-
Dynamic Environment: The constant movement and turnover of proteins within a living cell can also affect the apparent stability of the fluorescent signal.
-
Higher Background: Incomplete washout of the dye and the inherent autofluorescence of living cells can contribute to a lower signal-to-noise ratio compared to fixed-cell imaging.[7][8]
Alternatives to this compound
While this compound offers excellent performance, several alternative thiol-reactive dyes are available, each with its own set of advantages and disadvantages.
-
Alexa Fluor™ Dyes: This family of dyes is known for its brightness and photostability. Alexa Fluor™ 568 is a spectrally similar alternative to ATTO 565.
-
Cy® Dyes: Cy3 is another spectrally similar dye that is widely used. However, it is generally less photostable than ATTO and Alexa Fluor™ dyes.
-
Dyomics Dyes: These dyes offer a range of spectral properties and are a cost-effective alternative.
The choice of the optimal dye will depend on the specific requirements of the experiment, including the available excitation sources, the desired brightness and photostability, and budget constraints.
Conclusion
This compound is a high-performance fluorescent probe that demonstrates excellent characteristics for both fixed and live cell imaging. In fixed cells, it provides exceptionally bright and stable signals, making it ideal for high-resolution imaging techniques. In live cells, while challenges related to dye delivery, phototoxicity, and background need to be carefully managed, its low cytotoxicity and high quantum yield enable the dynamic tracking of proteins with good fidelity.[1][4][6]
Researchers should carefully consider the specific demands of their experimental system when choosing between this compound and its alternatives. For applications requiring the utmost brightness and photostability, ATTO 565 remains a top-tier choice. By following the detailed protocols and considering the comparative data presented in this guide, scientists can optimize their labeling strategies and acquire high-quality, reliable fluorescence data.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 565 Maleimide
In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ATTO 565 maleimide (B117702). By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, ensuring both the integrity of your research and the well-being of your team.
ATTO 565 maleimide is a fluorescent label from the rhodamine dye family, widely used for labeling proteins, DNA, and RNA.[1][2] Its high fluorescence quantum yield and photostability make it an invaluable tool in high-resolution microscopy and single-molecule detection.[1][2][3] However, proper handling and disposal are crucial to mitigate any potential hazards.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to ensure a safe laboratory environment.
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1-compliant, with side shields[4] | Protects against splashes and airborne particles. |
| Face Shield | - | Recommended when handling larger quantities or when there is a significant splash risk.[5][6] | |
| Hand | Disposable Gloves | Nitrile gloves[4] | Provides a barrier against skin contact. Double gloving is recommended for added protection.[4] |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory | Dust Mask | N95 (US) or equivalent[7] | Required when handling the powder form to prevent inhalation. |
Operational Protocol: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound. The following protocol outlines the key steps from receiving the compound to its application in a typical protein labeling experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
The product is shipped at ambient temperature and should be stored at -20°C upon arrival.[8]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]
2. Preparation of Stock Solution:
-
Work in a well-ventilated area, preferably a fume hood, especially when handling the powder.
-
Don the appropriate PPE as outlined in the table above.
-
This compound is soluble in polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[8][9]
-
Prepare labeling solutions immediately before use by dissolving the desired amount in anhydrous and amine-free DMF or DMSO.[8][9]
3. Protein Labeling Procedure (General Example):
-
Dissolve the protein to be labeled in a suitable degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES).[10]
-
If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP.[10]
-
Add the this compound stock solution to the protein solution. A common molar ratio of dye to protein to start with is 10:1 to 20:1.
-
Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 2-8°C.
-
Purify the labeled protein using methods such as gel filtration or dialysis to remove unreacted dye.[10]
Below is a visual representation of the handling workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fluorescent Dye | | Invivochem [invivochem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. epa.gov [epa.gov]
- 7. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. lumiprobe.com [lumiprobe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
